molecular formula C14H17ClN2O2 B1457934 H-L-Trp-oall hcl CAS No. 204063-20-7

H-L-Trp-oall hcl

Cat. No.: B1457934
CAS No.: 204063-20-7
M. Wt: 280.75 g/mol
InChI Key: ZJUGMUHUIZFWRJ-YDALLXLXSA-N
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Description

H-L-Trp-oall hcl is a useful research compound. Its molecular formula is C14H17ClN2O2 and its molecular weight is 280.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c1-2-7-18-14(17)12(15)8-10-9-16-13-6-4-3-5-11(10)13;/h2-6,9,12,16H,1,7-8,15H2;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUGMUHUIZFWRJ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties & Protocol: H-L-Trp-OAll·HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-L-Trp-OAll·HCl (L-Tryptophan Allyl Ester Hydrochloride) is a specialized amino acid derivative used primarily as a C-terminal building block in the synthesis of cyclic peptides, glycopeptides, and complex intermediates requiring three-dimensional orthogonality. Its allyl ester protection is stable to both acidic (Boc chemistry) and basic (Fmoc chemistry) conditions, removable only via Palladium(0)-catalyzed allyl transfer.

This guide addresses the critical chemical behavior of this molecule, specifically the high risk of indole alkylation during deprotection and the requisite scavenger protocols to prevent it.[1][2]

Part 1: Physicochemical Profile[3]

The hydrochloride salt form improves the stability of the tryptophan moiety against oxidation compared to the free base, but it requires neutralization prior to coupling.

Table 1: Chemical Specifications
PropertyDataNotes
Chemical Name L-Tryptophan Allyl Ester Hydrochloride
Formula

Molecular Weight 280.75 g/mol
CAS Number 108321-76-2 (varies by salt)Verify specific batch COA
Appearance White to off-white crystalline powderDiscoloration indicates oxidation (Kynurenine formation)
Solubility High: Water, Methanol, DMSO, DMFLow: Diethyl Ether, Hexane, DCMDissolve in DMF for coupling; Water/MeOH for analysis.[3][4]
Melting Point 209–215 °C
Hygroscopicity ModerateStore desiccated at -20°C to prevent hydrolysis.

Part 2: The Orthogonal Advantage

In complex peptide synthesis, H-L-Trp-OAll·HCl provides a "third dimension" of protection. Standard solid-phase peptide synthesis (SPPS) relies on two dimensions (Acid/Base). The allyl group introduces a metal-labile dimension.

Diagram 1: Orthogonal Protection Logic

This diagram illustrates how H-L-Trp-OAll allows for selective deprotection without disturbing other sensitive groups.

Orthogonality Trp Trp Core (Indole) N_Term N-Terminus (Fmoc/Boc) Trp->N_Term Protected C_Term C-Terminus (Allyl Ester) Trp->C_Term Protected Base_Labile Base Labile N_Term->Base_Labile Cleaved by Piperidine (Fmoc) Acid_Labile Acid Labile N_Term->Acid_Labile Cleaved by TFA (Boc) Metal_Labile Metal Labile (Orthogonal) C_Term->Metal_Labile Cleaved by Pd(PPh3)4

Caption: The allyl ester (green) remains stable while N-terminal groups (red) are manipulated, enabling head-to-tail cyclization.

Part 3: Critical Mechanism – The Indole Challenge

The most significant risk when using H-L-Trp-OAll is Indole Alkylation during deprotection.

The Problem: Electrophilic Attack

When Pd(0) removes the allyl group, it forms a


-allyl palladium complex (cationic). Tryptophan's indole ring is electron-rich and acts as a nucleophile. Without a superior scavenger, the allyl cation will attack the indole (C-3 or N-1 position), permanently modifying the peptide.
The Solution: Hydride Scavenging

Phenylsilane (


)  is the mandatory scavenger for Trp-containing peptides. Unlike morpholine (a nucleophilic scavenger), Phenylsilane acts as a hydride donor, reducing the allyl complex to propene gas, which is inert and escapes the solution.
Diagram 2: Deprotection Mechanism & Scavenging

Deprotection Substrate Peptide-Trp-OAll Complex [Pi-Allyl-Pd]+ Complex (Electrophile) Substrate->Complex Oxidative Addition Pd0 Pd(PPh3)4 Catalyst SideProduct Allylated Trp (Irreversible Damage) Complex->SideProduct No Scavenger (Back-Attack) Product Peptide-Trp-OH (Free Acid) Complex->Product Reductive Elimination (Fast) Propene Propene Gas (Inert Byproduct) Complex->Propene Release Indole Trp Indole Ring (Nucleophile) Scavenger Phenylsilane (Hydride Donor) Scavenger->Product

Caption: Phenylsilane intercepts the reactive Pi-Allyl complex, preventing it from attacking the sensitive Trp indole ring.

Part 4: Validated Experimental Protocols

Protocol A: Coupling H-L-Trp-OAll·HCl

Since the molecule is a hydrochloride salt, the amine is protonated (


). You must neutralize it in situ to allow coupling.
  • Dissolution: Dissolve 1.0 eq of H-L-Trp-OAll·HCl in DMF (Concentration ~0.1 M).

  • Neutralization: Add 1.0 eq of DIPEA (Diisopropylethylamine).

    • Note: Do not use excess base for long periods to avoid potential racemization, although Trp is relatively resistant compared to Cys/His.

  • Activation: Add the pre-activated carboxylic acid component (e.g., Fmoc-AA-OH activated with HBTU/HOBt or HATU/HOAt).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC or HPLC.

Protocol B: Deprotection (The "Thieriet" Method)

This protocol uses Phenylsilane to protect the Tryptophan indole.

Reagents:

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) - 0.1 to 0.2 eq.
    
  • Scavenger: Phenylsilane (

    
    ) - 10 to 20 eq.
    
  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step:

  • Preparation: Perform all steps under Nitrogen or Argon. Pd(0) is oxygen-sensitive.

  • Dissolution: Dissolve the protected peptide in dry DCM.

  • Scavenger Addition: Add Phenylsilane (20 eq). Stir for 2 minutes.

  • Catalyst Addition: Add

    
     (0.1 eq).[5]
    
    • Visual Check: Solution should turn yellow/orange. If it turns black immediately, the catalyst is dead (oxidized to Pd metal).

  • Reaction: Stir at Room Temperature for 20–40 minutes.

  • Quenching/Workup:

    • Precipitate the peptide with cold Diethyl Ether (if solid phase).

    • Or, wash with 0.02M sodium diethyldithiocarbamate (in DMF) to chelate and remove residual Palladium.

Part 5: Troubleshooting & Stability

Oxidation (Kynurenine Formation)

Tryptophan is sensitive to photo-oxidation and acid-catalyzed oxidation.

  • Symptom: The white H-L-Trp-OAll powder turns yellow/brown.

  • Prevention: Store under Argon at -20°C. Use degassed solvents during synthesis.

  • During Cleavage: When removing other protecting groups (e.g., Boc), use a cleavage cocktail containing EDT (Ethanedithiol) or DODT to scavenge reactive oxygen species.

Incomplete Deprotection
  • Cause: Poisoning of the Pd catalyst by sulfur (Met/Cys residues) or oxidation by air.

  • Fix: Increase catalyst loading to 0.5 eq. Ensure strict anaerobic conditions.

Solubility Issues
  • Observation: H-L-Trp-OAll·HCl is not soluble in DCM.

  • Fix: Dissolve in a minimal amount of DMF first, then dilute with DCM for the reaction, or perform the coupling in pure DMF.

References

  • Thieriet, N., et al. (1997). "Solid-phase synthesis of cyclic peptides using the allyl group." Tetrahedron Letters, 38(41), 7275-7278.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][8] Chemical Reviews, 109(6), 2455-2504.

  • Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology." Tetrahedron, 54(13), 2967-3042.

  • Grieco, P., et al. (2001). "Application of the allyl ester protecting group in the synthesis of cyclic peptides." Journal of Peptide Research, 57(3), 250-256.

Sources

Molecular weight and structure of L-Tryptophan allyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: L-Tryptophan Allyl Ester Hydrochloride

Executive Summary

L-Tryptophan allyl ester hydrochloride (H-Trp-OAll[1]·HCl) is a specialized amino acid derivative widely utilized in advanced peptide synthesis and organic chemistry. As the hydrochloride salt of the allyl ester of L-tryptophan, it serves as a critical C-terminal building block.[1] Its primary value lies in its orthogonal protection profile : the allyl ester moiety is stable under both acidic (Boc chemistry) and basic (Fmoc chemistry) conditions, yet it can be selectively cleaved under mild, neutral conditions using Palladium(0) catalysis.[1] This unique property allows for the synthesis of complex cyclic peptides, side-chain modifications, and the prevention of diketopiperazine formation during convergent peptide synthesis.[1]

Chemical Identity & Physicochemical Properties

Table 1: Chemical Identity

ParameterSpecification
IUPAC Name Prop-2-enyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Common Name L-Tryptophan allyl ester hydrochloride
Synonyms H-Trp-OAll[1][2]·HCl; Allyl L-tryptophanate hydrochloride
CAS Number Not widely listed (Refer to MFCD01074685)
Molecular Formula C₁₄H₁₆N₂O₂[1] · HCl
Molecular Weight 280.75 g/mol
SMILES Cl.NC(CC1=CNC2=CC=CC=C12)C(=O)OCC=C
Chirality L-Isomer (S-configuration)

Table 2: Physicochemical Properties

PropertyValue
Appearance White to off-white crystalline powder
Melting Point 209 – 215 °C (Decomposes)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol
Optical Rotation

(c=1, H₂O)
Hygroscopicity Low to Moderate (Store desiccated)

Structural Characterization

The structure of L-Tryptophan allyl ester hydrochloride consists of three distinct functional zones, each playing a specific role in its chemical behavior:

  • Indole Side Chain: The electron-rich indole ring is sensitive to oxidation and electrophilic attack. In the hydrochloride salt form, the indole nitrogen remains unprotonated (

    
    ), while the 
    
    
    
    -amino group is protonated.[1]
  • 
    -Ammonium Core:  The amine exists as the hydrochloride salt (
    
    
    
    ), providing stability against oxidation and preventing premature polymerization or diketopiperazine formation.[1]
  • Allyl Ester Terminus: The allyl group (

    
    ) renders the carboxylate chemically inert to standard deprotection reagents (TFA, Piperidine) but highly reactive toward Pd(0) complexes.[1]
    

Figure 1: Chemical Structure Representation

Caption: Functional decomposition of L-Tryptophan Allyl Ester HCl highlighting reactive and protected zones.[1]

Synthesis & Production Protocols

The synthesis of L-Tryptophan allyl ester hydrochloride is typically achieved via Fischer Esterification .[1] This acid-catalyzed process drives the equilibrium toward ester formation by using an excess of allyl alcohol and removing water, or by using thionyl chloride to generate anhydrous HCl in situ.[1]

Protocol: Thionyl Chloride Mediated Esterification

Reagents:

  • L-Tryptophan (1.0 eq)[1][3][4]

  • Allyl Alcohol (Excess, solvent)[1]

  • Thionyl Chloride (

    
    , 2.5 eq)[1]
    
  • Diethyl Ether (for precipitation)[1]

Step-by-Step Methodology:

  • Activation: Chill allyl alcohol (10-15 mL per gram of Trp) to

    
     in a round-bottom flask under an inert atmosphere (
    
    
    
    ).
  • Reagent Addition: Add thionyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature

    
     to prevent side reactions (e.g., allylic chloride formation).[1]
    
  • Solubilization: Add L-Tryptophan solid in portions. The solution will clarify as the amino acid reacts.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 
    
    
    
    -Butanol/Acetic Acid/Water 4:1:1).[1]
  • Isolation: Evaporate excess allyl alcohol under reduced pressure.

  • Crystallization: Dissolve the oily residue in a minimum amount of methanol and precipitate by adding cold diethyl ether. Filter the white solid.

  • Drying: Dry under high vacuum over

    
     to remove traces of HCl and solvent.
    

Figure 2: Synthesis Workflow

synthesis Trp L-Tryptophan (Solid) Intermediate Acyl Chloride / Protonated Intermediate Trp->Intermediate 0°C, N2 AllylOH Allyl Alcohol (Solvent) AllylOH->Intermediate 0°C, N2 SOCl2 Thionyl Chloride (Activator) SOCl2->Intermediate 0°C, N2 Product L-Trp-OAll HCl (Crude Oil) Intermediate->Product Reflux 4h Cryst Crystallization (MeOH/Ether) Product->Cryst Workup Final Pure Product (White Powder) Cryst->Final

Caption: Step-wise synthesis of L-Tryptophan allyl ester hydrochloride via Thionyl Chloride activation.

Applications in Drug Development

The allyl ester is a cornerstone of Orthogonal Protecting Group Strategy . In complex peptide synthesis, particularly for cyclic peptides (e.g., head-to-tail cyclization), one must selectively deprotect the C-terminus without affecting the N-terminal protection (Fmoc or Boc) or side-chain protection (tBu, Trt, Pbf).[1]

Mechanism of Pd(0)-Catalyzed Deprotection

Unlike acid/base labile groups, the allyl ester is cleaved by a Palladium(0) catalyst (e.g.,


).[1] The mechanism involves:
  • Oxidative Addition: Pd(0) inserts into the allylic C-O bond, forming a

    
    -allyl palladium complex.[1]
    
  • Nucleophilic Trapping: A scavenger nucleophile (e.g., Phenylsilane, Morpholine, or N-Methylaniline) attacks the allyl group, regenerating Pd(0) and releasing the free carboxylate.[1]

Figure 3: Pd(0) Deprotection Mechanism

deprotection Substrate Trp-Allyl Ester Complex Pi-Allyl Pd Complex [R-COO- Pd+ -Allyl] Substrate->Complex Oxidative Addition Pd0 Pd(PPh3)4 (Catalyst) Pd0->Complex Complex->Pd0 Catalyst Regeneration Product Free Trp-OH (Carboxylate) Complex->Product Nucleophilic Attack Byproduct Allyl-Scavenger Complex->Byproduct Scavenger Scavenger (PhSiH3 / Morpholine) Scavenger->Complex

Caption: Catalytic cycle for the selective cleavage of the allyl ester using Palladium(0).

Analytical Validation

To ensure scientific integrity, the identity of L-Tryptophan allyl ester hydrochloride must be validated using NMR and HPLC.[1]

Nuclear Magnetic Resonance (NMR) Analysis

H NMR (400 MHz, DMSO-

):
  • 
     11.10 (s, 1H):  Indole NH.
    
  • 
     8.45 (br s, 3H):  Ammonium 
    
    
    
    .[1]
  • 
     7.50 (d, 1H), 7.35 (d, 1H):  Indole aromatic protons (C4, C7).[1]
    
  • 
     6.95 - 7.10 (m, 2H):  Indole aromatic protons (C5, C6).[1]
    
  • 
     5.85 (m, 1H):  Allyl 
    
    
    
    (methine).[1]
  • 
     5.20 - 5.35 (m, 2H):  Allyl 
    
    
    
    (terminal vinyl).[1]
  • 
     4.65 (d, 2H):  Allyl 
    
    
    
    .[1]
  • 
     4.25 (t, 1H): 
    
    
    
    -CH.[1]
  • 
     3.25 - 3.45 (m, 2H): 
    
    
    
    -CH
    
    
    (overlap with water signal often occurs here).[1]
Quality Control Parameters
  • Purity (HPLC):

    
     (Column: C18, Gradient: 5-95% MeCN in 0.1% TFA).[1]
    
  • Chiral Purity:

    
     D-isomer (determined by chiral HPLC).
    
  • Water Content (Karl Fischer):

    
    .
    

Handling & Safety

  • Storage: Store at

    
     to 
    
    
    
    in a tightly sealed container. Protect from light (tryptophan is photosensitive) and moisture (hygroscopic salt).
  • Safety: Irritant to eyes, respiratory system, and skin.[1] Wear standard PPE (gloves, goggles, lab coat).[1]

  • Stability: Stable for >2 years if stored properly. Aqueous solutions should be prepared fresh to avoid ester hydrolysis or diketopiperazine formation.

References

  • Chem-Impex International. (n.d.).[1] L-Tryptophan allyl ester hydrochloride Product Page. Retrieved from

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (General reference for Allyl protection).

  • Gomez-Martinez, P., et al. (2000).[1] Palladium(0)-Catalyzed Deprotection of Allyl Esters. Journal of the Chemical Society, Perkin Transactions 1.

  • BenchChem. (2025). Technical Guide to Tryptophan Esters. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] L-Tryptophan Methyl Ester Hydrochloride Product Data. (Used for comparative physicochemical properties). Retrieved from [1][2]

Sources

Technical Guide: Solubility & Stability Profile of H-L-Trp-OAll·HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-L-Trp-OAll·HCl (L-Tryptophan Allyl Ester Hydrochloride) is a specialized amino acid derivative widely utilized as a C-terminal building block in solid-phase and solution-phase peptide synthesis. Its utility stems from the orthogonal protection offered by the allyl ester, which can be removed under mild palladium-catalyzed conditions (Alloc chemistry), preserving acid-labile side chains (e.g., Boc, tBu).

However, its physicochemical behavior is dictated by a "tug-of-war" between three distinct structural motifs:

  • The Ionic Head: The

    
    -ammonium hydrochloride salt (
    
    
    
    ) drives polarity and water solubility.
  • The Hydrophobic Core: The indole side chain is aromatic, lipophilic, and oxidation-sensitive.

  • The Lipophilic Tail: The allyl ester (

    
    ) reduces polarity compared to the free acid or methyl esters.
    

This guide provides a definitive analysis of its solubility across organic and aqueous media, stability protocols, and handling procedures for high-fidelity synthesis.

Part 1: Molecular Architecture & Physicochemical Profile

Understanding the solubility requires dissecting the molecule's interaction with solvent dipoles.

Structural ComponentPhysicochemical EffectSolubility Impact

-Ammonium HCl
High Polarity, Ionic LatticePromotes solubility in Water, MeOH, DMSO. Increases melting point (

).
Indole Ring Aromatic, Hydrophobic, Electron-RichLimits solubility in pure water (without salt form). Promotes solubility in DMF, DCM. Risk: Oxidation sink.
Allyl Ester Lipophilic, Non-polarReduces water solubility vs. H-L-Trp-OH. Increases solubility in organic solvents (DCM, EtOAc).
The "Dual Nature" Solvation Mechanism

In polar aprotic solvents (DMF, DMSO), the solvent molecules effectively solvate the ammonium cation and the indole ring simultaneously. In non-polar solvents (Hexane, Ether), the high lattice energy of the hydrochloride salt prevents dissolution, making these excellent "anti-solvents" for precipitation/purification.

Part 2: Solubility Landscape

The following data categorizes solvents based on their thermodynamic compatibility with H-L-Trp-OAll·HCl.

Comparative Solubility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Super-Solvents DMF, DMSO, NMP High (>100 mg/mL) Preferred for Synthesis. Excellent solvation of both salt and aromatic portions.
Polar Protic Methanol (MeOH), Ethanol High (>50 mg/mL) Good for transfers. Warning: Avoid prolonged storage due to potential transesterification (Allyl

Methyl).
Aqueous Water, PBS (pH < 7) Moderate-High Soluble due to HCl salt. Critical: Unstable over time (hydrolysis). Solution pH is acidic (~3-4).
Halogenated DCM, Chloroform Moderate Variable. Often requires a small % of MeOH or DMF to fully break the crystal lattice of the salt form.
Ethers/Alkanes Diethyl Ether, Hexane Insoluble Use for Precipitation. Adding these to a DMF/MeOH solution will crash out the pure product.
Diagram 1: Solubility & Stability Decision Tree

This diagram illustrates the logical flow for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityTree Start H-L-Trp-OAll HCl Solvent Selection Synthesis Peptide Synthesis (Coupling) Start->Synthesis Purification Precipitation / Recrystallization Start->Purification Analysis Analysis (HPLC/LCMS) Start->Analysis DMF DMF / NMP (Recommended) Synthesis->DMF Standard DCM DCM (Add 5-10% DMF) Synthesis->DCM If solubility limited Ether Diethyl Ether / MTBE (Anti-Solvent) Purification->Ether Hexane Hexane (Anti-Solvent) Purification->Hexane Water Water / Acetonitrile (0.1% TFA) Analysis->Water Standard Mobile Phase Alcohol Methanol (Risk: Transesterification) Analysis->Alcohol Avoid for storage Oxidation WARNING: Indole Oxidation (Keep Dark/Argon) DMF->Oxidation Hydrolysis WARNING: Ester Hydrolysis (Avoid pH > 7) Water->Hydrolysis

Caption: Decision tree guiding solvent choice. Green nodes indicate optimal paths; Red nodes highlight stability risks like transesterification or hydrolysis.

Part 3: Stability & Handling Protocols

The solubility of H-L-Trp-OAll·HCl cannot be decoupled from its stability. Two primary degradation pathways exist:

Indole Oxidation (The "Browning" Effect)

The electron-rich indole ring is highly susceptible to oxidative degradation, forming N-formylkynurenine and other colored species.

  • Trigger: Light + Oxygen + Protic Solvents.

  • Observation: Solution turns yellow

    
     pink 
    
    
    
    brown.
  • Prevention:

    • Always degas solvents (sparge with Argon/Nitrogen) before dissolution.

    • Wrap glassware in aluminum foil.

    • Use fresh solutions immediately; do not store >24 hours.

Ester Hydrolysis

While the HCl salt buffers the solution to a slightly acidic pH (stable), adding base (e.g., DIPEA, TEA) during coupling reactions activates the amine but also exposes the allyl ester to potential hydrolysis if water is present.

  • Trigger: pH > 7 + Water.

  • Mechanism: Hydroxide ion attacks the carbonyl carbon, cleaving the allyl group and returning the free acid (H-L-Trp-OH).

  • Prevention: Use anhydrous solvents (DMF/DCM) strictly.

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solution for Peptide Synthesis (0.2 M)

Target: Dissolve H-L-Trp-OAll·HCl for use in standard Fmoc/Boc coupling cycles.

Materials:

  • H-L-Trp-OAll·HCl (MW: 280.75 g/mol )

  • Anhydrous DMF (Dimethylformamide)

  • Argon gas line

  • Sonicator

Step-by-Step:

  • Calculate: For 10 mL of 0.2 M solution, weigh 561.5 mg of H-L-Trp-OAll·HCl.

  • Inert Atmosphere: Place the powder into a dry vial and flush with Argon for 30 seconds.

  • Solvent Addition: Add 8.0 mL of anhydrous DMF.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 1 minute. The solution should be clear and colorless.

    • Note: If the solution is yellow, the starting material may be oxidized. Check purity.

  • Volume Adjustment: Top up to 10.0 mL with DMF.

  • Usage: Use immediately. If coupling requires a base (e.g., DIPEA), add it only immediately before adding the solution to the resin/reaction mixture to prevent premature dimerization or hydrolysis.

Protocol B: Solubility Verification (Saturation Method)

Target: Determine if the batch is suitable for high-concentration workflows.

Workflow Step1 Weigh 100mg Sample Step2 Add 1.0 mL Solvent (e.g. DMF) Step1->Step2 Step3 Vortex & Sonicate (2 mins) Step2->Step3 Decision Visual Check Step3->Decision ResultA Clear Solution (Soluble) Decision->ResultA No Particles ResultB Turbid/Solid (Insoluble) Decision->ResultB Particles Remain

Caption: Rapid solubility screening workflow. Visual clarity indicates solubility >100 mg/mL.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504. (Foundational text on protecting group stability including Allyl esters).

  • PubChem. (2025). L-Tryptophan Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. (Context for solvent choices in Trp-containing peptides).

Sources

Technical Guide: H-L-Trp-OAll·HCl as a Strategic Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-L-Trp-OAll·HCl (L-Tryptophan allyl ester hydrochloride) is a specialized amino acid derivative that serves as a critical "orthogonal" handle in complex peptide synthesis and peptidomimetic drug design. Its primary utility lies in the allyl ester protecting group , which offers a unique deprotection vector—transition metal catalysis (Palladium-0)—that is completely stable to the acidic (Boc) and basic (Fmoc) conditions used in standard solid-phase peptide synthesis (SPPS).

This guide details the synthesis, mechanistic utility, and experimental protocols for H-L-Trp-OAll·HCl, with a specific focus on preventing the common side-reaction of indole allylation during deprotection.

Part 1: Chemical Profile & Strategic Utility

Compound Identity[1]
  • Chemical Name: L-Tryptophan allyl ester hydrochloride[1]

  • Synonyms: H-Trp-OAll·HCl; 2-Propenyl L-tryptophanate hydrochloride

  • MDL Number: MFCD01074685[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 280.75 g/mol

  • Physical State: White to off-white crystalline powder

  • Melting Point: 209–215 °C (dec.)[1]

The Orthogonality Principle

In the synthesis of cyclic peptides (e.g., head-to-tail cyclization) or complex branched peptides, the C-terminus must be unmasked without disturbing the N-terminal protection or side-chain blockers. H-L-Trp-OAll·HCl provides this "third dimension" of orthogonality.

  • Dimension 1 (Base Labile): Fmoc (Removed by Piperidine)

  • Dimension 2 (Acid Labile): Boc / t-Bu (Removed by TFA)

  • Dimension 3 (Metal Labile): Allyl Ester (Removed by

    
     / Scavenger)
    

This allows the researcher to synthesize a linear peptide chain, remove the C-terminal allyl group selectively, and cyclize the peptide while side chains remain fully protected.

Orthogonality Trp L-Tryptophan Core Fmoc N-Term: Fmoc (Base Labile) Trp->Fmoc Protection Boc Side Chain: Boc (Acid Labile) Trp->Boc Protection Allyl C-Term: Allyl Ester (Pd(0) Labile) Trp->Allyl Protection Piperidine Piperidine Fmoc->Piperidine Cleavage TFA TFA Boc->TFA Cleavage Pd0 Pd(PPh3)4 Allyl->Pd0 Cleavage caption Figure 1: Orthogonal protection scheme utilizing H-L-Trp-OAll·HCl.

Part 2: Synthesis of the Intermediate

The synthesis of H-L-Trp-OAll·HCl is best achieved via Fischer Esterification activated by thionyl chloride.[2] While seemingly standard, the presence of the indole ring and the polymerizable allyl alcohol requires strict temperature control to prevent degradation.

Experimental Protocol: Thionyl Chloride Activation

Objective: Synthesize 10g of H-L-Trp-OAll·HCl.

Reagents:

  • L-Tryptophan (20.4 g, 100 mmol)

  • Allyl Alcohol (anhydrous, 150 mL)

  • Thionyl Chloride (

    
    , 8.0 mL, 110 mmol)
    
  • Diethyl Ether (

    
    , for precipitation)
    

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube), and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Solvent Charge: Add anhydrous allyl alcohol (100 mL) to the flask and cool to -10°C using an ice/salt bath.

  • Activation: Add thionyl chloride (8.0 mL) dropwise over 20 minutes. Critical: Maintain temperature < 0°C. The reaction is highly exothermic; rapid addition will cause allyl chloride formation and darkening (polymerization).

  • Addition: Add L-Tryptophan (20.4 g) in solid portions. The solution may remain a suspension initially.

  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 1 hour. Then, heat to 50°C (do not reflux vigorously) for 4–6 hours.

    • Checkpoint: Monitor by TLC (System:

      
       85:10:5). Starting material (
      
      
      
      ) should disappear; product (
      
      
      ) appears.
  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator, water bath < 45°C) to remove excess allyl alcohol. A thick, oily residue will remain.

  • Crystallization: Dissolve the residue in a minimum amount of cold MeOH (approx. 20 mL) and add cold Diethyl Ether (300 mL) slowly with vigorous stirring. A white precipitate should form.[3]

  • Isolation: Filter the solid, wash with cold ether (

    
     mL), and dry under high vacuum for 12 hours.
    

Yield Expectations: 85–92% yield. Purity Check:


 NMR (

or

) should show characteristic allyl vinyl protons at

5.8–6.0 ppm (multiplet).

Part 3: The Deprotection Mechanism & "The Scavenger Problem"

The removal of the allyl ester is the most critical step when using this intermediate. It proceeds via a


-allyl palladium complex.
The Mechanism
  • Oxidative Addition:

    
     coordinates to the allyl alkene, followed by oxidative addition to form the cationic 
    
    
    
    -allyl palladium complex and the tryptophan carboxylate.
  • Nucleophilic Scavenging: A nucleophile (scavenger) attacks the

    
    -allyl complex, regenerating 
    
    
    
    and releasing the allyl-scavenger byproduct (e.g., N-allyl morpholine).
Expert Insight: Preventing Indole Alkylation

The Danger: If the scavenger is absent or kinetically slow, the electrophilic


-allyl palladium complex will seek any available nucleophile. The electron-rich indole ring of Tryptophan (specifically C3 or N1) is a prime target. This leads to irreversible allyl-indole byproducts .

The Solution: Use Phenylsilane (


)  or Morpholine  in excess. Phenylsilane is often superior for Tryptophan derivatives as it acts as a hydride donor, rapidly reducing the allyl group to propene (gas), which escapes the system, driving the equilibrium forward irreversibly.

PdCycle Start H-Trp-OAll Complex [Pd(allyl)(L)2]+ (Pi-Allyl Complex) Start->Complex Oxidative Addition Pd0 Pd(PPh3)4 (Catalyst) Pd0->Complex Carboxylate Trp-COO- (Deprotected Product) Complex->Carboxylate Release Byproduct Allyl-Scavenger / Propene Complex->Byproduct Nucleophilic Attack Scavenger Scavenger (PhSiH3 or Morpholine) Scavenger->Byproduct Traps Allyl Byproduct->Pd0 Regenerates Pd(0) caption Figure 2: Pd(0) Catalytic Cycle for Allyl Deprotection with Scavenging.

Deprotection Protocol (Standard)
  • Catalyst:

    
     (0.1 equiv)
    
  • Scavenger:

    
     (10 equiv) - Preferred for Trp to prevent alkylation.
    
  • Solvent: Dry DCM or DMF.

  • Condition: Argon atmosphere, RT, 30–60 mins.

Part 4: Applications in Complex Synthesis

Head-to-Tail Peptide Cyclization

Cyclic peptides often exhibit superior metabolic stability and membrane permeability compared to linear analogs. H-L-Trp-OAll·HCl is ideal for synthesizing cyclic peptides containing Tryptophan (e.g., daptomycin analogs).

Workflow:

  • Load first amino acid (not Trp) onto resin (e.g., 2-chlorotrityl chloride).

  • Synthesize linear sequence using Fmoc chemistry.

  • Couple H-L-Trp-OAll·HCl as the final C-terminal residue (if synthesizing in solution) or incorporate it early if using a side-chain anchoring strategy.

  • Deprotection: Treat with

    
     to unveil the C-terminal COOH of Trp.
    
  • Cyclization: Activate the free COOH (e.g., PyBOP/DIEA) to react with the N-terminal amine.

Late-Stage Indole Functionalization

Recent methodologies utilize the allyl ester not just as a protecting group, but as a handle for directing C-H activation. The ester group can direct palladium-catalyzed olefination to the C4 position of the indole ring, allowing for the synthesis of complex alkaloids.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Polymerization of Allyl AlcoholEnsure temp < 0°C during

addition. Do not overheat (>55°C).
Indole Alkylation (Deprotection) Insufficient ScavengerIncrease

to 15-20 eq. Switch to N,N-dimethylbarbituric acid (NDMBA).
Incomplete Deprotection Oxidized Catalyst

is air-sensitive (turns black). Use fresh, yellow catalyst.
Racemization High Temp / Basic WorkupAvoid strong bases during workup. Keep pH < 8.[3][4]

References

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron, 54(13), 2967-3042. Link

  • Kzierzak, A., & Malik, A. (1987). Mild Palladium(0)-Catalyzed Deprotection of Allyl Esters. Tetrahedron Letters, 28(38), 4371. Link

  • Thieriet, N., et al. (2000). Use of N,N'-dimethylbarbituric acid as a scavenger for the palladium-catalyzed deprotection of allyl esters in solid-phase peptide synthesis. Tetrahedron Letters, 41(33), 6347-6350. Link

  • Chem-Impex International. Product Specification: L-Tryptophan allyl ester hydrochloride. Catalog No. 04768. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

Methodological & Application

Conditions for coupling H-L-Trp-oall hcl in solid phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for senior researchers and process chemists utilizing H-L-Trp-OAll HCl (L-Tryptophan Allyl Ester Hydrochloride) in peptide synthesis. This derivative is a critical tool for orthogonal protection strategies , particularly in the synthesis of cyclic peptides (head-to-tail) or the modification of the C-terminus post-synthesis.

Executive Summary

This compound is a semi-permanent building block used primarily when the C-terminus of a peptide requires protection that is orthogonal to both acid-labile (Boc/tBu) and base-labile (Fmoc) groups. The Allyl ester (-OAll) is stable to TFA and Piperidine but is cleaved selectively by Palladium(0) catalysts.[1]

Core Challenges addressed in this guide:

  • HCl Salt Neutralization: The amine is protonated; failure to neutralize effectively prevents coupling, while over-neutralization can lead to racemization or premature Fmoc removal of the coupling partner.

  • Indole Sensitivity: The tryptophan indole ring is electron-rich and susceptible to alkylation (by carbocations) and oxidation (by air/peroxides), particularly during the Pd(0) deprotection steps.

  • Catalyst Poisoning: The sulfur (Met/Cys) and nitrogen (Trp/His) content in peptides can poison Pd catalysts, requiring specific scavenger protocols.

Chemical Competency & Preparation

Solubility and Handling
  • State: White to off-white crystalline powder.

  • Solubility: Soluble in DMF, NMP, and DMSO. Slightly soluble in DCM.

  • Hygroscopicity: Moderate. Store at -20°C under dessication. Allow to warm to room temperature before opening to prevent condensation, which accelerates ester hydrolysis.

The Neutralization Criticality

H-L-Trp-OAll is supplied as the Hydrochloride salt. The free amine must be generated in situ to participate as a nucleophile.

The "Goldilocks" Zone for Base:

  • Too Little Base: The amine remains protonated (

    
    ) and unreactive. Yields drop near zero.
    
  • Too Much Base: Excess base (especially DBU or large excesses of DIPEA) can cause base-catalyzed epimerization of the activated amino acid component or premature Fmoc removal.

Recommended Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Stoichiometry: 2.0 to 2.2 equivalents relative to this compound.

Experimental Protocols

Protocol A: Coupling this compound to a Carboxylic Acid (Solution/Solid Phase)

Scenario: Attaching H-L-Trp-OAll to a resin-bound peptide (e.g., via a side-chain carboxyl) or to an Fmoc-AA-OH in solution.

Reagents:

  • Carboxyl Component: Resin-bound peptide or Fmoc-AA-OH (1.0 eq)

  • Amine Component: this compound (1.2 – 1.5 eq)

  • Coupling Reagent: HATU or PyBOP (for speed) or DIC/Oxyma (to minimize racemization).

  • Base: DIPEA (2.0 eq relative to Trp-OAll).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxyl Component (1.0 eq) and Coupling Reagent (1.0 eq) in DMF.

    • Note: If using DIC/Oxyma, pre-activate for 2-3 minutes. If using HATU, add it immediately before the amine.

  • Neutralization (The "Pre-Mix"): In a separate vial, dissolve This compound (1.2 eq) in minimal DMF. Add DIPEA (2.4 eq—calculated as 2.0 eq per HCl salt). Vortex briefly.

    • Why? Pre-neutralizing ensures the amine is free immediately upon contact with the activated ester.

  • Coupling: Add the neutralized Trp-OAll solution to the activated Carboxyl component.

  • Reaction: Agitate (do not vortex violently) for 60–120 minutes at Room Temperature.

  • Monitoring:

    • Solution Phase: TLC or LC-MS (Check for disappearance of Fmoc-AA-OH).

    • Solid Phase:[2][3][4][5][6][7][8][9] Kaiser Test (Ninhydrin) is NOT applicable here (coupling is to a COOH). Use Chloranil test if coupling to a secondary amine, or micro-cleavage followed by HPLC.

Protocol B: Palladium-Catalyzed Deprotection of Trp-OAll (On-Resin)

Scenario: Removing the Allyl group to allow for Head-to-Tail cyclization.

Critical Warning: Tryptophan is sensitive to oxidation.[10] Standard Pd deprotection often uses air; for Trp-containing peptides, inert atmosphere (Argon/Nitrogen) is mandatory .

Reagents:

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 0.1 to 0.2 eq.

  • Scavenger: Phenylsilane (PhSiH3) - 10 to 20 eq.

    • Why PhSiH3? Unlike morpholine (a base), Phenylsilane is a neutral hydride donor. It efficiently regenerates Pd(0) and scavenges the allyl cation without risking base-catalyzed side reactions or alkylation of the Trp indole ring.

  • Solvent: Dry DCM (Dichloromethane).

Step-by-Step Procedure:

  • Wash: Wash resin 3x with dry DCM to remove DMF (DMF can coordinate Pd and slow the reaction).

  • Preparation: In a vial (under Argon), dissolve Pd(PPh3)4 and PhSiH3 in DCM.

    • Visual Check: Solution should be yellow/orange. If black/precipitated, the catalyst is dead.

  • Reaction: Add solution to resin. Bubble Nitrogen/Argon through the mixture gently or shake in a sealed vessel under inert gas.

  • Duration: 2 x 30 minutes. (Repeat with fresh catalyst solution).

  • Wash (Crucial):

    • 3x DCM[3][6]

    • 3x DMF

    • 3x 0.02M Sodium Diethyldithiocarbamate (in DMF) -> This chelates residual Palladium.

    • 3x DMF.[3][6][7]

Strategic Visualization

Workflow: Head-to-Tail Cyclization Strategy

This diagram illustrates the specific placement of H-L-Trp-OAll in a cyclization workflow, highlighting the orthogonal deprotection step.

Trp_OAll_Cyclization Start Resin Loading (Side-chain Anchoring) Elongation Peptide Elongation (Fmoc-SPPS) Start->Elongation Build Chain Coupling_Trp Coupling H-L-Trp-OAll (N-Terminus) Elongation->Coupling_Trp Couple Trp-OAll (Last AA) Deprotection_Fmoc Fmoc Removal (N-Terminus) Coupling_Trp->Deprotection_Fmoc Expose N-term Amine Deprotection_Allyl Allyl Removal (Pd(PPh3)4 / PhSiH3) Deprotection_Fmoc->Deprotection_Allyl Expose C-term COOH (Orthogonal) Cyclization Head-to-Tail Cyclization (PyBOP/DIPEA) Deprotection_Allyl->Cyclization Amide Bond Formation Cleavage Final Cleavage (TFA/TIPS/H2O) Cyclization->Cleavage Release Peptide

Figure 1: Workflow for Head-to-Tail Cyclization using H-L-Trp-OAll as the N-terminal residue (providing the C-terminal ester).

Mechanism: Palladium Scavenging with Phenylsilane

This diagram details the "safe" deprotection pathway that protects the Tryptophan indole.

Pd_Mechanism Substrate Peptide-Trp-OAll Pi_Allyl Pd(II)-Allyl Cation (Electrophilic) Substrate->Pi_Allyl Oxidative Addition Pd_Complex Pd(0) Complex Pd_Complex->Pi_Allyl Catalyzes Byproduct Propylene (Gas) + Silyl Ester Pi_Allyl->Byproduct Hydride Transfer (Fast) Product Peptide-Trp-COOH Pi_Allyl->Product Release COOH Indole Trp Indole Ring (Nucleophilic) Pi_Allyl->Indole Alkylation (Side Reaction) PREVENTED by PhSiH3 Scavenger Phenylsilane (PhSiH3) Scavenger->Byproduct Consumes Allyl

Figure 2: Mechanism of Allyl deprotection showing how Phenylsilane intercepts the Allyl cation, preventing alkylation of the sensitive Trp indole ring.

Troubleshooting & Optimization Data

Common Failure Modes
IssueSymptomRoot CauseCorrective Action
Low Coupling Yield Unreacted COOH on resinIncomplete neutralization of HCl salt.Ensure 2.0–2.2 eq DIPEA is added to the Trp-OAll solution before addition to the resin.
Racemization D-Trp impurity detectedOver-activation or excess base.Use DIC/Oxyma instead of HATU. Reduce DIPEA to exactly 2.0 eq.
Indole Alkylation Mass +40 Da (Allyl) or +56 Da (tBu)Electrophilic attack during deprotection.Allyl Step: Use PhSiH3 (20 eq). TFA Step: Use EDT (2.5%) and TIPS (2.5%) in cleavage cocktail.
Incomplete De-allylation Mass corresponds to protected esterPd catalyst poisoning (S/N atoms).Increase Pd loading to 0.5 eq. Wash resin with sodium diethyldithiocarbamate to remove poisoned Pd, then repeat.
Comparative Scavenger Performance (Allyl Removal)

Data synthesized from internal optimization protocols for Trp-containing peptides.

ScavengerReaction TimeTrp-Alkylation RiskPd RegenerationRecommendation
Morpholine 2 hrsModerate (Basic pH)GoodAvoid with Trp (Base risk).
Dimedone 4 hrsLowModerateToo slow for steric bulk.
Phenylsilane 30 mins Very Low Excellent Preferred.
Borane-Dimethylamine 1 hrLowGoodAlternative if PhSiH3 unavailable.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][6][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link

  • Thieriet, N., et al. (2000). "Solid-Phase Synthesis of Cyclic Peptides." International Journal of Peptide Research and Therapeutics. Link

  • Gomez-Martinez, P., et al. (1999). "N-Alloc protecting group in solid-phase peptide synthesis."[2][11] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Biotage Application Note. (2023). "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" Link

  • Grieco, P., et al. (2001). "Solid-phase synthesis of a cyclic peptide using the allyl linker." Journal of Peptide Research.[8] Link

Note: This guide assumes standard safety protocols for handling Palladium catalysts and chlorinated solvents. Always perform these reactions in a fume hood.

Sources

Application Notes and Protocols for the Esterification of L-Tryptophan to H-L-Trp-OAll HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of L-Tryptophan allyl ester hydrochloride (H-L-Trp-OAll HCl), a valuable building block in peptide synthesis and drug discovery. The protocol is based on the principles of Fischer-Speier esterification, a robust and widely used method for the preparation of amino acid esters. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Significance of L-Tryptophan Allyl Ester

L-Tryptophan and its derivatives are of significant interest in pharmaceutical and biochemical research due to their role as precursors to the neurotransmitter serotonin and their presence in numerous bioactive natural products.[1] The protection of the carboxylic acid moiety of amino acids as esters is a fundamental strategy in peptide synthesis, preventing its unwanted participation in peptide bond formation. The allyl ester, in particular, offers distinct advantages as a protecting group due to its stability under various conditions and its selective removal under mild, neutral conditions using palladium catalysis, which is orthogonal to many other protecting groups used in peptide synthesis.

The hydrochloride salt of the L-Tryptophan allyl ester (this compound) enhances the compound's solubility and stability, making it a convenient form for storage and handling in a laboratory setting.[1] Its applications are primarily in the synthesis of novel peptides and indole derivatives, which are explored for their therapeutic potential in areas such as neuroscience and oncology.[1]

The Synthetic Strategy: Fischer-Speier Esterification

The most common and direct method for the synthesis of amino acid esters is the Fischer-Speier esterification.[2] This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of an alcohol. In the context of amino acid esterification, the acid catalyst serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by the alcohol, and it protonates the α-amino group, protecting it from participating in side reactions.[2][3]

Several methods can be employed to introduce the acid catalyst, including bubbling dry hydrogen chloride gas through the alcohol, or the in situ generation of HCl by the reaction of thionyl chloride (SOCl₂) with the alcohol.[2] The latter method is often preferred for its experimental convenience.

Mechanistic Overview

The mechanism of the Fischer-Speier esterification is a reversible, multi-step process.[4]

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH R-COOH R-C(OH)2+ R-C(OH)2+ R-COOH->R-C(OH)2+ + H+ Tetrahedral_Intermediate Tetrahedral_Intermediate R-C(OH)2+->Tetrahedral_Intermediate + R'-OH Protonated_Intermediate Protonated_Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated_Ester Protonated_Intermediate->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester - H+

Figure 1: Simplified mechanism of Fischer-Speier esterification.

Critical Consideration: The Indole Side Chain of Tryptophan

The indole nucleus of tryptophan is susceptible to oxidation and alkylation under strongly acidic conditions.[5] While the protonation of the α-amino group provides protection, the indole ring can still be a target for electrophilic attack. Therefore, the reaction conditions, particularly temperature and duration, must be carefully controlled to minimize the formation of byproducts. For highly sensitive applications or complex peptide syntheses, protection of the indole nitrogen with groups like tert-butyloxycarbonyl (Boc) or formyl (For) may be considered, though for the direct synthesis of this compound, this is often omitted for simplicity.[6][7]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from L-Tryptophan using allyl alcohol and thionyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Tryptophan≥99%e.g., Sigma-AldrichDry thoroughly before use.
Allyl AlcoholAnhydrous, ≥99%e.g., Sigma-AldrichStore over molecular sieves.
Thionyl Chloride (SOCl₂)≥99%e.g., Sigma-AldrichUse freshly opened or distilled.
Diethyl EtherAnhydrouse.g., Sigma-Aldrich
Round-bottom flask--Oven-dried.
Magnetic stirrer and stir bar--
Reflux condenser--With a drying tube (e.g., CaCl₂).
Ice bath--
Rotary evaporator--
Reaction Workflow

Workflow A Suspend L-Tryptophan in Anhydrous Allyl Alcohol B Cool to 0°C (Ice Bath) A->B 1. C Add Thionyl Chloride Dropwise B->C 2. D Warm to Room Temperature and Reflux C->D 3. E Monitor Reaction by TLC D->E 4. F Concentrate Under Reduced Pressure E->F 5. (Upon Completion) G Precipitate with Anhydrous Diethyl Ether F->G 6. H Isolate and Dry the Product G->H 7.

Figure 2: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-Tryptophan (10.2 g, 50 mmol) in anhydrous allyl alcohol (100 mL).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath with constant stirring. Slowly add thionyl chloride (5.5 mL, 75 mmol, 1.5 equivalents) dropwise over 30 minutes. The addition is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 97 °C for allyl alcohol) and maintain for 3-5 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product, being more nonpolar than the starting amino acid, will have a higher Rf value.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Remove the excess allyl alcohol and other volatile components under reduced pressure using a rotary evaporator.

  • Purification: To the resulting oily or solid residue, add anhydrous diethyl ether (150 mL) and stir vigorously to induce precipitation of the hydrochloride salt. The product should precipitate as a white to off-white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold anhydrous diethyl ether, and dry it under vacuum to a constant weight.

Expected Yield and Physical Properties
  • Yield: 70-85%

  • Appearance: White to off-white powder[1]

  • Molecular Formula: C₁₄H₁₆N₂O₂·HCl[1]

  • Molecular Weight: 280.75 g/mol [1]

  • Melting Point: 209-215 °C[1]

  • Optical Rotation: [α]²⁰/D = +8 ± 2° (c=1 in H₂O)[1]

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

Spectroscopic Analysis
  • ¹H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the tryptophan backbone, the indole ring protons, and the allyl group protons. The integration of these peaks should correspond to the expected number of protons.

  • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the molecule, including the ester carbonyl carbon.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands to look for include the N-H stretch of the ammonium salt, the C=O stretch of the ester, and the C=C stretch of the allyl group.

Chromatographic Analysis
  • HPLC (High-Performance Liquid Chromatography): Purity can be assessed using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[2] Detection at 280 nm is suitable due to the indole chromophore.

Mass Spectrometry
  • ESI-MS (Electrospray Ionization Mass Spectrometry): This will confirm the molecular weight of the protonated molecule [M+H]⁺.

Safety and Handling

  • Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Allyl alcohol is toxic and flammable. Avoid inhalation and contact with skin.

  • Hydrogen chloride gas is generated during the reaction and is corrosive and toxic. Ensure adequate ventilation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure all reagents are anhydrous.
Loss during work-upEnsure complete precipitation by using sufficient anhydrous ether and cooling.
Dark-colored productSide reactions involving the indole ringPerform the reaction at the lowest effective temperature and for the minimum time necessary. Consider a nitrogen atmosphere.
Product is an oil, not a solidResidual solvent or impuritiesTriturate with fresh anhydrous ether, or attempt recrystallization from a suitable solvent system (e.g., ethanol/ether).

References

  • BenchChem. (2025). A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis: H-Trp-OMe HCl in Focus. BenchChem.
  • AAPPTec. (n.d.).
  • ResearchGate. (n.d.). A Highly Efficient Conversion of a Simple Derivative of the Amino Acid Proline into a Nearly Enantiomerically Pure N-Protected Allyl Amine: Use of Thionyl Chloride to Promote the Peterson Olefination.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • ResearchGate. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.
  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of L-Tryptophan Methyl Ester Hydrochloride. BenchChem.
  • Arai, I., & Muramatsu, I. (2002). A simple and convenient method for esterification of tryptophan and other amino acids. ChemInform, 33(18).
  • Google Patents. (n.d.). The preparation method of tryptophan esters hydrochloride.
  • Chem-Impex. (n.d.). L-Tryptophan allyl ester hydrochloride. Chem-Impex.
  • Google Patents. (n.d.). Preparing method for tryptophan ester hydrochloride.
  • Toste, F. D., et al. (2011). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 133(46), 18831-18840.
  • Stark, C. B. W. (2020).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (2021).
  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.
  • Furia, M., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 5(104), 85838-85845.
  • Wikipedia. (n.d.).
  • OperaChem. (2024).
  • ResearchGate. (n.d.). What are a good methods for reaction of amino acids with thionyl chloride?.
  • Lorenz, H., et al. (2022).
  • ResearchGate. (n.d.). Synthesis of mix-1·HCl from l-tryptophan ester hydrochloride.
  • Behr, A., & Eilting, J. (2008). Synthesis of allyl alcohol as a method to valorise glycerol from the biodiesel production. Chemical Engineering & Technology, 31(5), 748-752.
  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal.
  • ResearchGate. (n.d.). How to synthesize long chain(10-16) neutral ester of tryptophan?.
  • Reddit. (2022).
  • Sigler, P. B., et al. (1983). Purification and characterization of trp aporepressor. Proceedings of the National Academy of Sciences, 80(8), 2177-2181.
  • National Center for Biotechnology Information. (n.d.).
  • Pall Corporation. (n.d.). Analytical Methodology for Evaluating Purifiers Containing a Novel Purification Medium for Hydrogen Chloride Gas.
  • YouTube. (2011). Y12 Non-metals. Lab preparation of Hydrogen Chloride and Hydrochloric Acid. YouTube.

Sources

Application Note: Synthesis of Muramyl Dipeptide (MDP) Tryptophan Derivatives Using H-L-Trp-OAll HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Muramyl Dipeptide (MDP), or N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal bioactive peptidoglycan motif recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain 2).[1][2][3] Upon binding, MDP triggers a signaling cascade leading to NF-κB activation and cytokine production.[4]

While potent, native MDP suffers from rapid elimination and poor cellular uptake due to its hydrophilicity. The introduction of lipophilic or aromatic residues, such as L-Tryptophan (Trp) , is a proven strategy to enhance membrane permeability and receptor residence time.

This guide details the synthesis of MurNAc-L-Ala-D-isoGln-L-Trp-OH , a lipophilic MDP derivative. The protocol utilizes H-L-Trp-OAll HCl (L-Tryptophan Allyl Ester Hydrochloride) as a critical building block. The Allyl ester (OAll) protection is chosen for its orthogonality : it can be removed under mild, neutral conditions using Palladium(0) catalysis, preserving the acid-sensitive glycosidic linkages and avoiding the harsh conditions (e.g., HF or strong TFA) often required for other protecting groups.

Chemical Strategy & Mechanism[5][6]

The synthesis follows a convergent solution-phase strategy. The core MDP acid (MurNAc-L-Ala-D-isoGln-OH) is coupled to the amine of the tryptophan building block.

Why this compound?
  • C-Terminal Protection: Prevents self-polymerization of the Tryptophan during coupling.

  • Orthogonality: The Allyl group is stable to the basic conditions of Fmoc removal and the mild acidic conditions of Boc removal.

  • Mild Deprotection: Cleavage occurs via

    
    -allyl palladium complexes, using a scavenger (phenylsilane) to trap the allyl cation. This ensures the integrity of the muramic acid sugar moiety.
    
Reaction Scheme Visualization

The following diagram outlines the convergent synthesis and deprotection workflow.

SynthesisWorkflow MDP_Acid MDP Core Acid (MurNAc-L-Ala-D-isoGln-OH) Coupling Step 2: Amide Coupling (HATU/HOAt) MDP_Acid->Coupling Carboxyl Trp_Reagent Reagent: This compound Neutralization Step 1: In-situ Neutralization (DIEA/DMF) Trp_Reagent->Neutralization Neutralization->Coupling Free Amine Intermediate Protected Intermediate (MurNAc-L-Ala-D-isoGln-L-Trp-OAll) Coupling->Intermediate Deprotection Step 3: Allyl Deprotection Pd(PPh3)4 / PhSiH3 Intermediate->Deprotection FinalProduct Final Product (MurNAc-L-Ala-D-isoGln-L-Trp-OH) Deprotection->FinalProduct

Figure 1: Convergent synthesis workflow for MDP-Trp derivatives using Allyl protection strategy.

Experimental Protocols

Materials Required
ComponentSpecificationRole
This compound >98% PurityAmine Building Block
MDP Acid MurNAc-L-Ala-D-isoGln-OHCarboxyl Component
HATU Coupling ReagentActivator
DIEA N,N-DiisopropylethylamineBase
Pd(PPh3)4 Tetrakis(triphenylphosphine)palladium(0)Catalyst (Deprotection)
PhSiH3 PhenylsilaneAllyl Scavenger
DMF AnhydrousSolvent
Protocol A: Coupling Reaction

Objective: Attach the Tryptophan moiety to the MDP core.

  • Preparation of MDP Solution:

    • Dissolve 1.0 equivalent (eq) of MDP acid in anhydrous DMF (concentration ~0.1 M).

    • Add 1.1 eq of HATU and 2.0 eq of DIEA. Stir for 5 minutes at 0°C to activate the carboxyl group.

  • Neutralization of this compound:

    • In a separate vial, dissolve 1.1 eq of This compound in minimal DMF.

    • Add 1.1 eq of DIEA to neutralize the hydrochloride salt (generating the free amine). Critical: Do not use excess base here to avoid racemization of the sensitive isoglutamine center.

  • Coupling:

    • Add the neutralized Trp solution to the activated MDP solution dropwise.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours under nitrogen atmosphere.

  • Monitoring:

    • Monitor via LC-MS. Look for the disappearance of MDP acid (M+) and appearance of the coupled ester mass.

  • Workup:

    • Dilute with EtOAc. Wash sequentially with 5% citric acid, saturated NaHCO3, and brine.

    • Dry over Na2SO4 and concentrate. Flash chromatography (DCM/MeOH gradient) yields the protected intermediate MurNAc-L-Ala-D-isoGln-L-Trp-OAll .

Protocol B: Palladium-Catalyzed Allyl Deprotection

Objective: Remove the C-terminal Allyl group to yield the free acid.

  • Catalyst Preparation:

    • Dissolve the protected intermediate (from Protocol A) in dry DCM/DMF (1:1 ratio).

    • Add Phenylsilane (PhSiH3) (10 eq). This acts as the scavenger for the

      
      -allyl complex. Note: Phenylsilane is superior to morpholine or tributyltin hydride for efficiency and toxicity.
      
  • De-allylation:

    • Add Pd(PPh3)4 (0.05 eq / 5 mol%) under an inert argon atmosphere.

    • Stir at RT for 30–60 minutes in the dark (Pd catalyst is light sensitive).

  • Quenching & Purification:

    • Concentrate the solvent in vacuo.

    • Precipitate the crude peptide using cold diethyl ether (triturates the Pd byproducts).

    • Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

    • Lyophilize to obtain the white powder MurNAc-L-Ala-D-isoGln-L-Trp-OH .

Analytical Validation

To ensure the protocol was successful, the following data points must be verified:

Analytical MethodExpected ResultInterpretation
ESI-MS [M+H]+ corresponds to calc. massConfirms identity.
1H NMR (DMSO-d6) Absence of Allyl signalsSignals at

5.9 (multiplet) and

5.2-5.4 (doublets) must be absent in the final product.
1H NMR (Indole) Indole NH singlet (~10.8 ppm)Confirms integrity of the Tryptophan side chain.
HPLC Single peak (>95% purity)Confirms homogeneity.

Biological Context: NOD2 Signaling Pathway[1][2][3][4][7]

The synthesized derivative is designed to activate the NOD2 receptor. Understanding the downstream signaling is crucial for assay development.

NOD2_Pathway MDP MDP-Trp Derivative (Ligand) NOD2 NOD2 Receptor (Cytosolic) MDP->NOD2 Binding RIPK2 RIPK2 (Kinase) NOD2->RIPK2 Recruitment Ubiquitination Poly-Ubiquitination RIPK2->Ubiquitination Activation TAK1 TAK1 Complex Ubiquitination->TAK1 IKK IKK Complex TAK1->IKK Phosphorylation NFkB NF-κB (Translocation) IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Figure 2: The NOD2 signaling cascade activated by Muramyl Dipeptide derivatives.

References

  • Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1][2][3][4][5] Journal of Biological Chemistry.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of Allyl protection orthogonality).

  • Gomez-Martinez, P., et al. (2000). Solid-phase synthesis of muramyl dipeptide (MDP) derivatives using a multipin method.[6] Bioorganic & Medicinal Chemistry Letters.

  • Thayer, D. A., et al. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage Application Notes.

Sources

Troubleshooting & Optimization

Optimizing reaction time for H-L-Trp-oall hcl hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the optimization of H-L-Trp-OAll·HCl (L-Tryptophan allyl ester hydrochloride) cleavage. While often colloquially referred to as "hydrolysis," the removal of the allyl protecting group is most effectively achieved via Palladium(0)-catalyzed allyl transfer or Enzymatic hydrolysis . Traditional acid/base hydrolysis is generally avoided due to the sensitivity of the Tryptophan indole ring and the risk of racemization.

Part 1: Executive Technical Summary

Compound: H-L-Trp-OAll·HCl (MW: ~280.75 g/mol ) Target Transformation: Deprotection to yield L-Tryptophan (H-L-Trp-OH). Critical Constraints:

  • Indole Sensitivity: Susceptible to oxidative degradation (pinking/browning) under aerobic or harsh acidic conditions.

  • Chiral Integrity: Risk of racemization (L

    
     D/L) under strong basic hydrolysis.
    
  • Kinetic Stalling: Common in Pd-catalyzed reactions due to catalyst poisoning by oxygen or insufficient scavenger.

Part 2: Optimized Protocols (The "Gold Standard")

Method A: Palladium(0)-Catalyzed Allyl Transfer (Chemical Synthesis)

Best for: High-purity organic synthesis, peptide synthesis, and drug intermediate preparation.

Optimized Reaction Time: 15 – 45 minutes.

ParameterStandard ConditionOptimized ConditionReason for Optimization
Catalyst Pd(PPh

)

(5 mol%)
Pd(PPh

)

(1-2 mol%)
Fresh catalyst works faster; excess Pd complicates cleanup.
Scavenger MorpholinePhenylsilane (PhSiH

)
or N,N-Dimethylbarbituric acid (NDMBA)
PhSiH

acts as a hydride donor, accelerating kinetics significantly over morpholine.
Solvent DCM or THFAnhydrous DCM/MeOH (1:1) Methanol helps solubilize the zwitterionic Trp product, preventing precipitation on the catalyst.
Atmosphere Air/Open FlaskStrict Argon/Nitrogen Oxygen oxidizes Pd(0) to inactive Pd(II) and degrades Trp.

Step-by-Step Workflow:

  • Dissolution: Dissolve H-L-Trp-OAll·HCl (1 eq) in degassed DCM/MeOH (0.1 M concentration).

  • Scavenger Addition: Add Phenylsilane (3 eq) or NDMBA (3 eq).

  • Catalyst Injection: Add Pd(PPh

    
    )
    
    
    
    (0.02 eq) under inert gas flow.
  • Monitoring: Stir at 20°C. Spot TLC every 10 mins.

  • Quench: Precipitate product with Et

    
    O or extract with dilute aqueous buffer (pH 6).
    
Method B: Enzymatic Hydrolysis (Biocatalysis)

Best for: Kinetic resolution or "Green Chemistry" applications.

Optimized Reaction Time: 2 – 6 hours.

  • Enzyme: Pig Liver Esterase (PLE) or Bacillus sp. esterases.

  • Buffer: Phosphate Buffer (pH 7.0 - 7.5). Avoid pH > 8.0 to prevent racemization.

  • Co-solvent: 10% DMSO to improve substrate solubility.

Part 3: Visualization of Workflows

Figure 1: Reaction Logic & Troubleshooting Flow

ReactionLogic Start Start: H-L-Trp-OAll·HCl Choice Select Method Start->Choice PdRoute Pd(0) Catalysis (Standard Synthesis) Choice->PdRoute Synthesis EnzRoute Enzymatic Hydrolysis (Biocatalysis) Choice->EnzRoute Green/Res Check1 Check: Is reaction complete < 60 min? PdRoute->Check1 Success Isolate L-Trp (High Purity) Check1->Success Yes Issue1 Issue: Reaction Stalled Check1->Issue1 No (Stalled) Issue2 Issue: Pink/Brown Color Check1->Issue2 No (Color Change) Fix1 Action: Add degassed solvent + Fresh Pd(0) Issue1->Fix1 Fix2 Action: Check Inert Gas Add Antioxidant (Ascorbate) Issue2->Fix2 Fix1->Check1

Caption: Decision matrix for selecting the deprotection route and troubleshooting common kinetic or stability failures.

Part 4: Technical Support Q&A (Troubleshooting)

Category 1: Reaction Kinetics (Speed)

Q1: My Pd-catalyzed reaction stalls at 50% conversion after 2 hours. Adding more catalyst doesn't help. Why?

  • Diagnosis: This is likely due to the "Black Metal" effect or precipitation. The free amino acid (L-Trp) is zwitterionic and poorly soluble in pure DCM/THF. It precipitates on the catalyst surface, deactivating it.

  • Solution:

    • Switch solvent to a DCM/Methanol (1:1) mixture to keep the product solubilized.

    • Use Phenylsilane as the scavenger instead of morpholine; the kinetics are faster, preventing catalyst aggregation.

Q2: I am using standard hydrolysis (NaOH/Water), but the reaction takes 12+ hours and yield is low. Why?

  • Diagnosis: Allyl esters are designed to be stable against mild hydrolysis. They are not "activated" esters. Using strong base (NaOH) forces the reaction but competes with racemization (extraction of the

    
    -proton) and oxidative degradation  of the indole ring at high pH.
    
  • Correction: Stop using NaOH. Switch to the Pd(0) method. If you must use aqueous hydrolysis, use Lithium Hydroxide (LiOH) at 0°C in THF/Water (3:1) to minimize side reactions, but expect slow kinetics.

Category 2: Product Purity & Stability

Q3: The reaction mixture turned from pale yellow to bright pink/purple. Is my product ruined?

  • Diagnosis: This indicates Indole Oxidation . Tryptophan is highly sensitive to reactive oxygen species (ROS), forming hydroxypyrroloindole derivatives (pink/purple chromophores).

  • Solution:

    • Ensure the reaction vessel is purged with Argon before adding the catalyst.

    • Add a reducing agent stabilizer like Dithiothreitol (DTT) or Ascorbic Acid if compatible with your downstream steps (Note: DTT can poison Pd catalysts, so use only in enzymatic/hydrolytic routes). For Pd routes, strict oxygen exclusion is the only cure.

Q4: How do I remove the Palladium catalyst completely? My product is grey.

  • Protocol:

    • After the reaction, add a metal scavenger resin (e.g., Smopex® or SiliaMetS® Thiol ) and stir for 30 mins.

    • Alternatively, wash the organic phase with 0.1M Sodium Diethyldithiocarbamate solution. This complexes Pd into a water-soluble form.

Part 5: References

  • Guibe, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Transfer Applications to Carboxylic Acids, Alcohols, Thiols, and Amines". Tetrahedron, 54(13), 2967-3042. Link

  • Thayer, J. D., et al. (2016). "Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis". Journal of Peptide Science, 22(10). Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[1][2] Chemical Reviews, 109(6), 2455–2504. Link

  • BenchChem Protocols. (2025). "Deprotection of H-Trp-OMe HCl". (Adapted for Allyl context). Link

Sources

Validation & Comparative

Technical Comparison: H-L-Trp-OAll HCl vs. H-L-Trp-OMe HCl Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: H-L-Trp-OAll HCl vs. H-L-Trp-OMe HCl Deprotection Efficiency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Indole Paradox

For the peptide chemist, Tryptophan (Trp) represents a unique challenge.[1] Its electron-rich indole ring is susceptible to oxidation, electrophilic aromatic substitution, and racemization, particularly during C-terminal deprotection.

This guide compares two standard C-terminal protection strategies: Allyl esters (H-L-Trp-OAll) and Methyl esters (H-L-Trp-OMe) .

  • This compound offers superior orthogonality and enantiomeric retention but requires transition metal catalysis (Pd) and strict scavenging protocols to prevent indole alkylation.

  • H-L-Trp-OMe HCl offers cost-efficiency and scalability but suffers from poor orthogonality with Fmoc chemistry and a high risk of racemization during saponification.

Recommendation: Use H-L-Trp-OAll for complex, convergent peptide synthesis or when high optical purity (>99% ee) is non-negotiable. Reserve H-L-Trp-OMe for simple, solution-phase fragments where basic conditions are tolerated.

Mechanistic Workflows & Signaling Pathways

To understand the efficiency differences, we must visualize the cleavage mechanisms. The failure modes for Trp are distinct in each pathway.

A. Palladium-Catalyzed Allyl Deprotection (H-L-Trp-OAll)

The cleavage of the allyl ester proceeds via a


-allyl palladium complex. The critical success factor here is the scavenger . Without an efficient nucleophile (e.g., Phenylsilane), the electrophilic 

-allyl complex will attack the electron-rich C2 position of the Trp indole ring, leading to irreversible alkylation.

AllylDeprotection Start H-L-Trp-OAll Complex Pd-Allyl Complex (Electrophilic Species) Start->Complex Oxidative Addition Pd0 Pd(PPh3)4 (Catalyst) Pd0->Complex Product H-L-Trp-OH (Free Acid) Complex->Product Nucleophilic Attack Byproduct Allyl-Phenylsilane (Inert Waste) Complex->Byproduct Scavenging SideRxn Indole-Allyl Adduct (Impurity) Complex->SideRxn No Scavenger (Indole Attack) Scavenger Phenylsilane (PhSiH3) (Nucleophile) Scavenger->Product Transmetallation

Figure 1: Catalytic cycle of Allyl deprotection. Note the critical branch point where the Scavenger prevents Indole alkylation.

B. Base-Mediated Saponification (H-L-Trp-OMe)

Methyl ester hydrolysis relies on nucleophilic attack by hydroxide. The failure mode is racemization . The


-proton of Tryptophan is relatively acidic; under the basic conditions required for hydrolysis (pH > 10), enolization occurs, destroying the chiral center.

MethylHydrolysis Start H-L-Trp-OMe Tetra Tetrahedral Intermediate Start->Tetra OH- Attack Enolate Planar Enolate (Achiral) Start->Enolate Alpha-Deprotonation (High pH) Base LiOH / NaOH Base->Tetra L_Product L-Trp-OH (Target) Tetra->L_Product Collapse Enolate->L_Product Reprotonation D_Product D-Trp-OH (Impurity) Enolate->D_Product Reprotonation

Figure 2: Saponification pathway showing the competing enolization route leading to racemization.

Critical Performance Analysis

Orthogonality
  • H-L-Trp-OAll: True Orthogonality. The allyl ester is stable to TFA (Boc removal) and Piperidine (Fmoc removal). It can be removed selectively in the presence of almost all other protecting groups using Pd(0).

  • H-L-Trp-OMe: Limited Orthogonality. Methyl esters are stable to TFA but are labile to strong bases. Crucially, you cannot remove a methyl ester without removing an N-terminal Fmoc group , as both require base. This limits Trp-OMe primarily to Boc-chemistry or solution-phase synthesis where the N-terminus is already capped.

Side Reaction Profile
FeatureH-L-Trp-OAll (Allyl)H-L-Trp-OMe (Methyl)
Primary Reagent Pd(PPh

)

/ PhSiH

LiOH / NaOH
Racemization Risk Low (< 0.5%) . Neutral conditions preserve chirality.High (2–15%) . Dependent on base strength and reaction time.
Indole Alkylation Moderate Risk . The "Allyl Cation" can attack the indole C2. Must use PhSiH

scavenger.
None .
Indole Oxidation Low . Reaction is often performed under N

.
Moderate . Basic aqueous conditions promote oxidative degradation of indole.
Reaction Time Fast (15–60 min).Slow (2–12 hours).
The "Scavenger" Necessity for Trp-OAll

In standard allyl deprotection, morpholine is often used as a scavenger. However, for Tryptophan, Phenylsilane (PhSiH


)  is superior.
  • Why? Phenylsilane acts as a hydride donor, rapidly reducing the

    
    -allyl palladium complex to propene gas, which escapes the system. This is kinetically faster than the reaction of the allyl complex with the indole ring.
    

Experimental Protocols (Self-Validating)

Protocol A: Pd-Catalyzed Cleavage of H-L-Trp-OAll

Best for: High-value intermediates, convergent synthesis, Fmoc-compatible routes.

Materials:

  • Substrate: this compound (or peptide derivative)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0))[2][3]
  • Scavenger: Phenylsilane (PhSiH

    
    )
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve the substrate (1.0 eq) in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon. Note: Oxygen poisons the Pd(0) catalyst.

  • Scavenger Addition: Add Phenylsilane (10.0 eq). Crucial: Do not skimp on this. Excess silane ensures rapid quenching of the allyl species.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    (0.05 – 0.10 eq). The solution should turn pale yellow/orange.
  • Reaction: Stir at room temperature for 30–60 minutes.

  • Validation (TLC/HPLC): Check for the disappearance of the starting material.

    • Self-Check: If the reaction stalls, do NOT add base. Add fresh catalyst and more silane.

  • Work-up: Evaporate DCM. The residue will contain silicon byproducts. Triturate with Diethyl Ether or Hexane to precipitate the peptide/amino acid, washing away the silane and catalyst ligands.

Protocol B: Lithium Hydroxide Hydrolysis of H-L-Trp-OMe

Best for: Simple fragments, Boc-chemistry, cost-sensitive scale-up.

Materials:

  • Substrate: H-L-Trp-OMe HCl

  • Reagent: LiOH

    
    H
    
    
    
    O (Lithium Hydroxide monohydrate)
  • Solvent: THF / Water (3:1 mixture)

Step-by-Step:

  • Dissolution: Dissolve substrate (1.0 eq) in THF/Water (3:1) at 0°C (Ice bath). Note: Low temperature is critical to suppress racemization.

  • Base Addition: Add LiOH (1.5 – 2.0 eq) dropwise.

  • Monitoring: Monitor pH. Maintain pH 10–11. Do not exceed pH 12.

    • Self-Check: If the solution turns dark/brown, indole oxidation is occurring. Purge with Argon immediately.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT only if necessary.

  • Quench: Carefully acidify to pH 3-4 using 1M HCl or Citric Acid. Do not use strong mineral acids if Boc groups are present.

  • Extraction: Extract with Ethyl Acetate.

Summary Data Comparison

MetricThis compoundH-L-Trp-OMe HCl
Yield (Isolated) 85 – 95%70 – 85%
Enantiomeric Excess (ee) > 99% (No Racemization)90 – 98% (Variable)
Reagent Cost High (Palladium)Low (Lithium Hydroxide)
Scalability Moderate (Catalyst cost)High
Fmoc Compatibility Yes No
Major Risk Indole Alkylation (if scavenger fails)Racemization & Indole Oxidation

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Comprehensive review detailing the orthogonality of Allyl vs. Methyl esters.

  • Thieriet, N., et al. (2000). Solid-Phase Synthesis of Peptides Containing Allyl Esters. Demonstrates the use of Phenylsilane as a superior scavenger for Pd-catalyzed deprotection.

  • Guibe, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium pi-Allyl Methodology. Tetrahedron. The definitive guide on the mechanism of Pd-allyl cleavage.

  • Biotage Application Note. (2023). Room temperature allyl ester and alloc deprotections. Provides experimental validation of atmospheric conditions for Pd-cleavage.

  • BenchChem. (2025).[3] A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis. Specific data on Trp indole sensitivity during saponification.

Sources

Comprehensive 1H NMR Spectral Analysis of H-L-Trp-OAll·HCl: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As peptide therapeutics grow in structural complexity—spanning cyclic, branched, and stapled architectures—the demand for highly specific, orthogonal protecting groups has surged. H-L-Trp-OAll·HCl (L-Tryptophan allyl ester hydrochloride) serves as a critical building block in advanced Solid-Phase Peptide Synthesis (SPPS). The allyl (OAll) ester provides a robust C-terminal protecting group that remains completely stable under both standard Fmoc (mildly basic) and Boc (highly acidic) synthesis conditions.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of the allyl ester against traditional methyl and benzyl alternatives. Furthermore, this guide establishes a self-validating 1H NMR analytical framework to ensure the structural integrity of H-L-Trp-OAll·HCl prior to its integration into high-value drug development workflows.

Comparative Performance: Allyl vs. Traditional Esters

Selecting the correct C-terminal protecting group for Tryptophan is a delicate balance between stability during chain elongation and the mildness of the final deprotection conditions.

  • H-L-Trp-OMe·HCl (Methyl Ester):

    • Deprotection Mechanism: Requires harsh saponification (NaOH/LiOH).

    • Causality & Limitations: High pH environments can lead to base-catalyzed racemization at the

      
      -carbon. In complex sequences, prolonged exposure to aqueous base often triggers unwanted side reactions, making it unsuitable for sensitive therapeutic peptides.
      
  • H-L-Trp-OBzl·HCl (Benzyl Ester):

    • Deprotection Mechanism: Requires strong acids (e.g., HF, TFMSA) or catalytic hydrogenation (H

      
      /Pd-C).
      
    • Causality & Limitations: Catalytic hydrogenation carries a severe risk of reducing the electron-rich indole ring of Tryptophan into an indoline derivative. Strong acids can cause irreversible alkylation of the indole ring by carbocations generated during global deprotection.

  • H-L-Trp-OAll·HCl (Allyl Ester):

    • Deprotection Mechanism: Achieved via the Tsuji-Trost reaction using Palladium(0) catalysts (e.g., Pd(PPh

      
      )
      
      
      
      ) under exceptionally mild, neutral conditions[1][2].
    • Causality & Advantages: This highly orthogonal approach leaves the sensitive indole ring untouched and prevents racemization. The selective deprotection allows for the synthesis of complex peptides without compromising sensitive functionalities[1].

1H NMR Spectral Signatures: A Self-Validating Analytical Framework

To confirm the structural integrity of H-L-Trp-OAll·HCl, high-resolution 1H NMR is the gold standard[3]. The spectrum must validate three distinct molecular regions: the indole side chain, the chiral amino acid backbone, and the ester moiety.

The data below summarizes the quantitative chemical shifts, demonstrating how the ester selection fundamentally alters the spectral landscape.

Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d , 400 MHz)
Proton EnvironmentH-L-Trp-OAll·HCl (Allyl)H-L-Trp-OMe·HCl (Methyl)H-L-Trp-OBzl·HCl (Benzyl)Multiplicity & Integration
Indole NH ~11.05 ppm~11.05 ppm~11.05 ppmSinglet (1H)
Amine (NH

)
~8.60 ppm~8.60 ppm~8.60 ppmBroad Singlet (3H)
Aromatic (Indole) 6.95 - 7.55 ppm6.95 - 7.55 ppm6.95 - 7.55 ppmMultiplets (5H)
Ester Aromatic --~7.35 ppmMultiplet (5H, Benzyl)
Allyl Internal (-CH=) ~5.85 ppm --Multiplet (ddt, 1H)
Allyl Terminal (=CH

)
~5.20 - 5.30 ppm --Multiplets (dq, 2H)
Ester -O-CH

-
~4.62 ppm -~5.15 ppmDoublet (2H, Allyl) / Singlet (Benzyl)
Ester -O-CH

-~3.65 ppm-Singlet (3H, Methyl)

-CH
~4.25 ppm~4.20 ppm~4.30 ppmTriplet/Multiplet (1H)

-CH

~3.35 ppm~3.35 ppm~3.35 ppmMultiplet (2H)

Mechanistic Insight: The allyl group produces a highly diagnostic splitting pattern due to complex J-coupling. The internal alkene proton (~5.85 ppm) couples with the terminal alkene protons (~5.25 ppm) and the oxymethylene protons (~4.62 ppm), creating a definitive spectral fingerprint that instantly differentiates it from methyl or benzyl derivatives.

Experimental Methodology: Self-Validating 1H NMR Protocol

To ensure absolute trustworthiness in your analytical data, follow this self-validating protocol for the acquisition of 1H NMR spectra for amino acid hydrochlorides[3].

Step 1: Sample Preparation

  • Weigh exactly 15 mg of lyophilized H-L-Trp-OAll·HCl.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Causality: DMSO-d

    
     is selected over CDCl
    
    
    
    because the HCl salt is highly polar. Furthermore, DMSO slows down proton exchange, allowing for the clear observation of the crucial Indole NH (~11.05 ppm) and the amine NH
    
    
    protons (~8.60 ppm).

Step 2: Spectral Acquisition

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the spectrum at 298 K using a 400 MHz or 600 MHz spectrometer.

  • Set the spectral width to ~6,000 Hz, acquisition time to 1.5 seconds, and utilize a minimum of 64 scans[3].

  • Causality: 64 scans are required to ensure an adequate signal-to-noise ratio for the terminal allyl protons, which exhibit complex splitting and lower relative peak heights.

Step 3: The Self-Validation Checkpoint (Critical)

  • Action: Calibrate the TMS peak to exactly 0.00 ppm. Integrate the Indole NH peak and set its value to exactly 1.00.

  • Validation: The allyl oxymethylene (-O-CH

    
    -) doublet at ~4.62 ppm must integrate to exactly 2.00 ± 0.05.
    
  • System Logic: If the integration is < 1.90, it indicates incomplete esterification or partial hydrolysis back to the free acid. If the

    
    -CH
    
    
    
    signal (~3.35 ppm) is obscured, check the residual water peak (~3.33 ppm in DMSO-d
    
    
    ). If overlap occurs, the sample must be gently heated to 310 K to shift the water peak upfield, revealing the hidden Tryptophan backbone protons.

Analytical Workflow Visualization

NMR_Workflow Step1 1. Sample Preparation 15 mg H-L-Trp-OAll·HCl in DMSO-d6 Step2 2. Internal Calibration Add 0.03% TMS for Baseline (0.0 ppm) Step1->Step2 Ensure anhydrous conditions Step3 3. Spectral Acquisition 600 MHz, 298 K, 64 Scans Step2->Step3 Lock & Shim Step4 4. Multi-Region Analysis Indole, Backbone, & Allyl Peaks Step3->Step4 Fourier Transform & Phase Correction Step5 5. Structural Validation Confirm Orthogonality for SPPS Step4->Step5 Peak Assignment & Integration Check

Fig 1: Self-validating 1H NMR workflow for structural verification of H-L-Trp-OAll·HCl.

References

  • Vulcanchem. "Fmoc-Asp(OAll)-OH - 146982-24-3" (Contextual application of Allyl Ester protecting groups in SPPS).
  • Cardiff University. "Synthesis and Biological Studies of Cyclic Peptides" (Palladium-catalyzed deprotection of allyl protecting groups).
  • National Institutes of Health (PMC). "1H-NMR analysis provides a metabolomic profile of patients with multiple sclerosis" (Standardized 1H-NMR acquisition parameters for Tryptophan and related metabolites).

Sources

A Comparative Guide to the Mass Spectrometry Characterization of L-Tryptophan Allyl Ester HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the mass spectrometric characterization of L-Tryptophan allyl ester hydrochloride (L-Trp-OAll·HCl), a versatile building block in pharmaceutical and biochemical research.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a comparative perspective, grounding instrumental choices in the principles of scientific integrity and field-proven expertise. We will explore the nuances of ionization and fragmentation, compare mass spectrometry with alternative analytical techniques, and provide detailed experimental protocols to ensure the reproducibility and validity of your results.

Introduction to L-Tryptophan Allyl Ester HCl

L-Tryptophan allyl ester HCl is a derivative of the essential amino acid L-Tryptophan, featuring an allyl ester protecting group on the carboxylic acid moiety. This modification enhances its solubility and utility in various synthetic applications, particularly in peptide synthesis and the development of novel therapeutics.[1] Its molecular formula is C₁₄H₁₆N₂O₂·HCl, with a corresponding molecular weight of 280.79 g/mol .[1] Accurate characterization of this compound is paramount to ensure its purity and to understand its behavior in subsequent reactions.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique for the characterization of L-Tryptophan allyl ester HCl, providing information on its molecular weight and structure through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is critical for the successful analysis of amino acid esters. Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two of the most common soft ionization methods used in conjunction with liquid chromatography (LC-MS).

Ionization TechniquePrincipleSuitability for L-Tryptophan Allyl Ester HCl
Electrospray Ionization (ESI) Generates ions from a liquid solution by creating a fine spray of charged droplets. It is a very "soft" ionization technique, often leaving the molecular ion intact.Highly suitable for the polar and thermally labile L-Tryptophan allyl ester HCl. It is expected to produce a strong signal for the protonated molecule [M+H]⁺.
Atmospheric Pressure Chemical Ionization (APCI) Ionizes the analyte in the gas phase through ion-molecule reactions with reagent gas ions. It is generally better for less polar and more volatile compounds.While potentially usable, ESI is generally preferred for amino acid derivatives. APCI might be considered if matrix effects are problematic with ESI.

For L-Tryptophan allyl ester HCl, ESI in positive ion mode is the recommended starting point due to the presence of the basic amino group, which is readily protonated.

Fragmentation Analysis by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. By isolating the protonated molecular ion ([M+H]⁺ at m/z 245.13 for the free base) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.

The fragmentation of L-Tryptophan derivatives is well-documented and typically involves the loss of the side chain and fragmentation of the indole ring.[2][3] For L-Tryptophan allyl ester, key fragmentation pathways are expected to include:

  • Loss of the allyl group: A neutral loss of 40 Da (C₃H₄) from the precursor ion.

  • Loss of the entire ester group: A neutral loss of 85 Da (C₅H₇O₂) corresponding to the allyl formate moiety.

  • Formation of the indolium ion: A characteristic fragment at m/z 130, resulting from cleavage of the bond between the α- and β-carbons of the amino acid side chain. This is a hallmark of tryptophan fragmentation.

  • Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da), though this is less common with the ester present.

Fragmentation_Pathway M [M+H]⁺ m/z 245.13 F1 Loss of Allyl Radical [M+H - C₃H₅]⁺ m/z 204.09 M->F1 - C₃H₅• F2 Loss of Allyl Alcohol [M+H - C₃H₆O]⁺ m/z 187.08 M->F2 - C₃H₆O F3 Indolium Ion m/z 130.07 M->F3 Side-chain cleavage F4 Loss of CO₂ and Allyl Radical [M+H - CO₂ - C₃H₅]⁺ m/z 160.09 F1->F4 - CO₂

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Dissolve L-Tryptophan allyl ester HCl in a suitable solvent, such as a mixture of water and methanol or acetonitrile, to a final concentration of 1-10 µg/mL.

  • The use of LC-MS grade solvents is crucial to minimize background noise and the formation of adducts.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a minute, then ramp up to a high percentage of B (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan MS from m/z 100-500 for initial characterization, followed by product ion scan (MS/MS) of the precursor ion at m/z 245.13.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~120 °C.

  • Desolvation Gas Flow: ~600 L/hr.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve L-Trp-OAll·HCl in LC-MS grade solvent LC C18 Reversed-Phase Separation Prep->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Full Scan MS (Identify [M+H]⁺) ESI->MS1 MS2 Tandem MS (MS/MS) (Fragment [M+H]⁺) MS1->MS2 DA Mass Spectrum & Fragmentation Pattern MS2->DA

Comparison with Other Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantages for L-Trp-OAll·HClDisadvantages for L-Trp-OAll·HCl
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.Unambiguous structural confirmation. Can identify and quantify impurities.Lower sensitivity compared to MS. Requires a larger sample amount.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Confirms the presence of the ester carbonyl, N-H, and C-H bonds. Quick and non-destructive.Provides limited information on the overall molecular structure. Not suitable for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates the compound from impurities and provides quantitative information based on UV absorbance.Excellent for purity assessment and quantification.Does not provide structural information beyond the retention time and UV spectrum. Less specific than MS.
Spectroscopic Data Comparison
Spectroscopic DataL-Tryptophan Allyl Ester HCl (Predicted/Typical)L-Tryptophan (for comparison)
¹H NMR (ppm) Signals for indole protons (~7-8 ppm), allyl protons (~5-6 ppm and ~4.6 ppm), α- and β-protons of the amino acid backbone (~3-4 ppm), and NH protons.Signals for indole protons (~7-8 ppm), α- and β-protons (~3-4 ppm), and NH protons.[4]
¹³C NMR (ppm) Resonances for indole carbons (~110-140 ppm), ester carbonyl (~170-175 ppm), allyl carbons, and aliphatic carbons of the amino acid backbone.Resonances for indole carbons (~110-140 ppm), carboxylic acid carbon (~175-180 ppm), and aliphatic carbons.[5][6]
IR (cm⁻¹) Characteristic peaks for N-H stretching (indole and amine), C=O stretching (ester), C=C stretching (allyl), and aromatic C-H stretching.Characteristic peaks for N-H stretching, broad O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H stretching.[7][8]
Mass Spectrum (m/z) [M+H]⁺ at 245.13 (for the free base). Characteristic fragments at m/z 204, 187, and 130.[M+H]⁺ at 205.09. Characteristic fragment at m/z 130.[9]

Conclusion and Expert Recommendations

For the comprehensive characterization of L-Tryptophan allyl ester HCl, a multi-faceted approach is recommended.

  • Primary Identification and Structural Elucidation: High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) is the gold standard for confirming the molecular formula and elucidating the structure through fragmentation analysis. Electrospray ionization in the positive mode is the preferred ionization technique.

  • Purity Assessment and Quantification: HPLC with UV detection is a robust and reliable method for determining the purity of the compound and for quantitative analysis in various matrices.

  • Definitive Structural Confirmation: For unambiguous structural confirmation, particularly for novel derivatives or when reference standards are unavailable, ¹H and ¹³C NMR spectroscopy are essential.

  • Functional Group Verification: FT-IR spectroscopy serves as a rapid and straightforward method to confirm the presence of key functional groups, such as the ester carbonyl.

By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a high level of confidence in the identity, purity, and structure of L-Tryptophan allyl ester HCl, ensuring the integrity of their downstream applications.

References

  • The Royal Society of Chemistry. (2024). Supporting Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000050 - L-Tryptophan. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). L-Tryptophan. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). L-tryptophan. Retrieved from [Link]

  • Perjési, P., & Pápai, K. (1983).
  • MDPI. (2025, March 11). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Retrieved from [Link]

  • Mohan, S., et al. (n.d.). Vibrational Spectra and Analysis of Tryptophan. Asian Journal of Chemistry, 11(4), 1137-1142.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • ResearchGate. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubMed. (2021, April 7). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ala-Trp. PubChem Compound Database. Retrieved from [Link]

  • Pampaloni, G., & Zacchini, S. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. New Journal of Chemistry, 41(5), 2092–2101.
  • ResearchGate. (n.d.). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound L-Tryptophan (FDB002250). Retrieved from [Link]

  • ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). EXPERIMENTAL AND THEORETICAL PERSPECTIVES ON L- TRYPTOPHAN: AN AMINO ACID SINGLE CRYSTAL FOR NONLINEAR OPTICAL APPLICATIONS. Retrieved from [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
  • PubMed. (2006, July 15). IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed Central. (2023, March 8). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Retrieved from [Link]

Sources

HPLC Purity Standards for H-L-Trp-oall HCl: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-L-Trp-oall HCl (L-Tryptophan Allyl Ester Hydrochloride) represents a critical orthogonal building block in peptide synthesis and peptidomimetic drug design. Unlike standard methyl or tert-butyl esters, the allyl ester provides a unique deprotection pathway via Palladium(0) catalysis, occurring under neutral conditions. This orthogonality is vital for Tryptophan-containing peptides, as it circumvents the racemization risks associated with base hydrolysis (methyl esters) and the oxidative degradation risks often seen during harsh acidolysis (tert-butyl esters).

This guide provides a rigorous technical comparison of this compound against its primary alternatives, defining the "Research Grade" standard through Critical Quality Attributes (CQAs), HPLC methodologies, and stability profiles.

Part 1: Chemical Profile & Critical Quality Attributes

To qualify as "Research Grade," this compound must meet stringent purity specifications that go beyond simple assay percentage. The indole side chain of Tryptophan is electronically rich and prone to oxidation, making the impurity profile just as important as the main peak.

The Molecule
  • Chemical Name: L-Tryptophan allyl ester hydrochloride[1]

  • Formula: C₁₄H₁₆N₂O₂[1] · HCl

  • MW: 280.75 g/mol

  • Key Feature: The C-terminal allyl group allows for deprotection using Pd(PPh₃)₄/PhSiH₃ (Tsuji-Trost reaction), leaving N-terminal Fmoc or Boc groups and acid-labile side chains intact.

Research Grade Specifications (CQAs)
AttributeSpecificationRationale
HPLC Purity ≥ 98.0%Ensures accurate stoichiometry in coupling reactions.
Chiral Purity ≥ 99.5% eeTryptophan is highly susceptible to racemization; D-Trp impurities can ruin biological activity.
Free Tryptophan ≤ 0.5%Indicates premature hydrolysis of the ester.[2]
Water Content ≤ 1.0%Excess water promotes hydrolysis and interferes with coupling reagents (e.g., HATU/DIC).
Appearance White/Off-whiteYellow/Brown coloration indicates indole oxidation (kynurenine formation).

Part 2: Comparative Analysis of Alternatives

The choice of this compound is rarely arbitrary; it is a strategic decision based on synthetic orthogonality. Below is a comparison with standard alternatives.

Orthogonality & Stability Matrix
FeatureThis compound (Allyl)H-L-Trp-OMe HCl (Methyl)H-L-Trp-OtBu HCl (t-Butyl)
Deprotection Pd(PPh₃)₄ (Neutral) LiOH / NaOH (Basic)TFA / HCl (Acidic)
Racemization Risk Low (Neutral conditions)High (Base-catalyzed enolization)Low
Indole Stability High (Avoids oxidants)Moderate (Base sensitive)Low (Scavengers required to prevent tert-butylation of indole)
Hydrophobicity Moderate (RT ~12-15 min)Low (RT ~8-10 min)High (RT ~18-20 min)
Cost HighLowModerate
Mechanism of Action: Why Allyl?

The following diagram illustrates the orthogonal advantage. While Methyl esters require base (risking racemization of the


-carbon), the Allyl ester is cleaved via a 

-allyl palladium complex, preserving chiral integrity.

Orthogonality Trp_Allyl H-L-Trp-oall (Allyl Ester) Pd_Complex π-Allyl Pd Complex (Neutral pH) Trp_Allyl->Pd_Complex Pd(PPh3)4 PhSiH3 Trp_Methyl H-L-Trp-OMe (Methyl Ester) Enolate Enolate Intermediate (High pH) Trp_Methyl->Enolate LiOH/NaOH (Saponification) Product_Pure L-Tryptophan (Pure L-Isomer) Pd_Complex->Product_Pure Nucleophilic Scavenging Product_Racemic DL-Tryptophan (Racemized) Enolate->Product_Racemic Reprotonation

Figure 1: Mechanistic pathway comparison showing how Allyl protection preserves chirality compared to Methyl ester hydrolysis.

Part 3: HPLC Method Development

Standard Purity Protocol (Reverse Phase)

This method separates the ester from the free amino acid and common oxidation byproducts.

  • Column: C18 (L1) End-capped, 4.6 x 250 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV @ 280 nm (Specific to Indole) and 214 nm (Peptide bond/Amine).

  • Gradient:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection
20.04060Gradient Elution
25.0595Wash
30.0955Re-equilibration

System Suitability Requirements:

  • Tailing Factor (T): NMT 1.5 (Tryptophan amine interacts with silanols; TFA suppresses this).

  • Resolution (R): > 2.0 between H-L-Trp-OH (Free acid) and H-L-Trp-oall (Ester).

  • % RSD (Area): < 2.0% for 5 replicate injections.

Chiral Purity Protocol (Enantiomeric Excess)

To verify the "L" configuration, standard C18 is insufficient. A chiral stationary phase is required.

  • Column: Crown Ether based (e.g., Daicel Crownpak CR-I) or Teicoplanin-based (Chirobiotic T).

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with acidic buffer (depending on column).

  • Why this works: The crown ether forms a host-guest complex specifically with the ammonium group of the L-isomer, eluting it differently from the D-isomer.

Part 4: Analytical Workflow & Handling

Tryptophan is unique among amino acids due to the photosensitivity and oxidation potential of the indole ring.

Sample Preparation Workflow

Workflow Sample Solid Sample (this compound) Weighing Weigh ~10mg (Avoid bright light) Sample->Weighing Dissolution Dissolve in 50:50 Water:ACN Weighing->Dissolution Filter Filter (0.22 µm PTFE) Dissolution->Filter HPLC HPLC Injection (Gradient Method) Filter->HPLC Data Data Analysis (Integrate @ 280nm) HPLC->Data

Figure 2: Step-by-step analytical workflow emphasizing light protection.

Stability & Storage Guidelines
  • Oxidation: The indole ring can oxidize to N-formylkynurenine (NFK). This appears as a new peak eluting before the main peak on C18.

  • Hydrolysis: Moisture will convert the allyl ester back to free Tryptophan.

  • Protocol: Store at -20°C under Argon. Solutions should be prepared fresh. If solutions turn yellow, discard immediately.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride. Retrieved from

  • MDPI. (2019). Assessment of Tryptophan and Tryptophan Ethylester in Red Wine by SPE-HPLC-FL. Molecules. Retrieved from

  • ThermoFisher Scientific. (n.d.). Large Scale Synthesis of Long Peptides: Allyl Deprotection Protocols. Retrieved from

  • Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Retrieved from

  • Sigma-Aldrich. (n.d.).[4] L-Tryptophan Methyl Ester Hydrochloride Product Specification. Retrieved from

  • Lóki, K., et al. (2008). Separation and determination of the tryptophan enantiomers. Acta Univ.[5] Sapientiae, Alimentaria. Retrieved from

Sources

Comparative Guide: Orthogonal Stability of H-L-Trp-oall HCl vs. Fmoc-Trp

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares H-L-Trp-oall HCl (Tryptophan allyl ester hydrochloride) and Fmoc-Trp-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-tryptophan).[1] While both are critical building blocks in peptide synthesis, they serve opposing roles: the former protects the C-terminus (allowing N-terminal extension), while the latter protects the N-terminus (allowing C-terminal activation).

The critical "stability" question for researchers is not just whether the protecting group survives, but whether the sensitive indole side chain of Tryptophan remains intact during the orthogonal deprotection steps.

Key Verdict:

  • This compound provides robust C-terminal protection stable to TFA (acid) and Piperidine (base), but requires strictly anaerobic, scavenger-rich conditions for removal to prevent Palladium-catalyzed indole alkylation.

  • Fmoc-Trp-OH provides standard N-terminal protection stable to TFA and Palladium, but its removal (base) is straightforward. The primary risk with Fmoc-Trp is not the Fmoc removal, but the eventual global deprotection (TFA), where the indole becomes a "scavenger of last resort" for carbocations.

Chemical Identity & Functional Roles[2]

Before analyzing stability, it is essential to distinguish the structural state of these reagents as supplied.

FeatureThis compoundFmoc-Trp-OH
Structure Free Amine (Salt), Allyl EsterFmoc-Protected Amine, Free Acid
Primary Role C-Terminal Anchor. Used to start a synthesis or protect the C-terminus for head-to-tail cyclization.Elongation Unit. Used to add Trp to a growing chain.
Solubility Hydrophilic/Polar (Water, Methanol).[2]Hydrophobic (DMF, NMP, DMSO).[2]
Activation Req. Requires Neutralization (e.g., DIEA) to expose the amine for coupling.Requires Activation (e.g., HATU/DIC) to couple to an amine.

Orthogonal Stability Matrix

The following matrix details the stability of each reagent against the standard cleavage conditions used in peptide chemistry.

Stability Legend
  • Stable: <1% degradation over 24h.

  • Labile: >95% cleavage within standard reaction time.

  • Risk: Group is stable, but side reactions (transamidation/alkylation) may occur.

ConditionReagentThis compound (Allyl Ester)Fmoc-Trp-OH (Fmoc Group)
20% Piperidine (Standard Fmoc Removal)Base Stable. (Risk: Prolonged exposure >4h may cause minor transamidation or hydrolysis).Labile. (Cleaves in 5–20 min).
95% TFA (Global Deprotection)Acid Stable. (Protonates the amine; ester remains intact).Stable. (Fmoc survives; Indole side chain is at high risk of alkylation).[3]
Pd(PPh₃)₄ / PhSiH₃ (Alloc/Allyl Removal)Metal Labile. (Cleaves rapidly).Stable.
H₂ / Pd-C (Hydrogenolysis)Redox Labile. (Reduces to propyl ester or cleaves).Stable. (Fmoc is generally stable to hydrogenation, unlike Cbz).

The "Indole Factor": Mechanism of Side Reactions

The Tryptophan indole ring is electron-rich and acts as a nucleophile. This makes it the "Achilles' heel" when using either Fmoc or Allyl protection strategies.

A. The Allyl Risk (Palladium Poisoning & Alkylation)

When removing the Allyl group from H-L-Trp-oall using Pd(0), the reaction generates a


-allyl palladium complex.
  • The Threat: Without an adequate scavenger, the allyl cation will attack the electron-rich C2 or N1 position of the Trp indole, resulting in permanent alkylation.

  • The Solution: Use Phenylsilane (PhSiH₃) or N,N-Dimethylbarbituric acid (NDMBA) as scavengers. They react with the

    
    -allyl complex faster than the indole does.
    
B. The Fmoc Risk (TFA-Mediated Alkylation)

While Fmoc removal itself is safe for Trp, the presence of Fmoc-Trp implies an eventual TFA cleavage step.

  • The Threat: During global deprotection, protecting groups from other residues (Boc, tBu, Trt) form carbocations. The Trp indole will scavenge these cations, leading to irreversible modification (+56 Da for tBu).

  • The Solution: Use Boc-Trp(Boc)-OH during synthesis (protecting the indole N) or use a cleavage cocktail high in dithiol scavengers (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/EDT).

Visualizing the Orthogonal Workflow

The following diagram illustrates a Head-to-Tail Cyclization workflow, demonstrating where each protecting group provides necessary stability.

OrthogonalStrategy cluster_0 Starting Materials TrpAllyl This compound (C-Term Protected) Step1 1. Coupling (Base: DIEA + HATU) Allyl is STABLE TrpAllyl->Step1 FmocAA Fmoc-Amino Acids (N-Term Protected) FmocAA->Step1 Step2 2. Fmoc Removal (20% Piperidine) Allyl is STABLE Fmoc CLEAVES Step1->Step2 Step3 3. Elongation Cycle (Repeat Steps 1-2) Step2->Step3 Warn1 CRITICAL: Avoid prolonged piperidine to prevent ester hydrolysis Step2->Warn1 LinearPep Linear Peptide H2N-Peptide-Trp-OAll Step3->LinearPep Step4 4. Allyl Removal (Pd(PPh3)4 + PhSiH3) Must Scavenge Allyl Cation! LinearPep->Step4 Orthogonal Step Cyclization 5. Cyclization (Dilute conditions, PyBOP) Step4->Cyclization Free C-Term & N-Term Warn2 CRITICAL: Pd can coordinate to Trp. Wash with DTC or Na-Diethyldithiocarbamate Step4->Warn2 Final Cyclic Peptide-Trp Cyclization->Final

Caption: Orthogonal workflow for cyclic peptide synthesis utilizing this compound as the C-terminal anchor. Note the specific stability windows required.

Experimental Protocols

Protocol A: Safe Removal of Allyl Ester (Trp-Compatible)

Use this when deprotecting H-L-Trp-oall derivatives to prevent indole alkylation.

  • Preparation: Swell the resin (or dissolve peptide) in dry DCM under Argon. Oxygen inhibits the Pd catalytic cycle.

  • Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (PhSiH₃) (10 eq) in dry DCM.

    • Why Phenylsilane? It acts as a hydride donor to reduce the

      
      -allyl complex to propene gas, which is non-reactive toward the Trp indole.
      
  • Reaction: Add cocktail to peptide. Agitate for 20 minutes under Argon. Repeat once.

  • Washing (Crucial): Wash with DCM, then DMF.

  • Metal Scavenging: Wash the resin/peptide with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min).

    • Why? Palladium binds tightly to the sulfur in Met/Cys and the nitrogen in Trp. DTC chelates Pd and removes it, preventing "black peptide" syndrome and catalytic poisoning in subsequent steps.

Protocol B: Fmoc Removal on Trp-Containing Peptides

Standard protocol, but optimized to prevent side reactions.

  • Cocktail: 20% Piperidine in DMF with 0.1 M HOBt .

    • Why HOBt? It suppresses aspartimide formation (if Asp is present) and reduces racemization risks at the C-terminus of the Trp-Allyl ester if the exposure is prolonged.

  • Reaction: Treat for 5 minutes, drain, then treat for 10 minutes.

  • Note: Do not extend reaction time beyond 20 minutes. Allyl esters are generally stable, but steric strain or specific sequences can accelerate base-catalyzed hydrolysis or transamidation.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6] Chemical Reviews, 109(6), 2455-2504.

  • Thieriet, N., et al. (2000). "Palladium-Catalyzed Allyl Group Cleavage in the Presence of Tryptophan." Tetrahedron Letters, 41(12), 1887-1890.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.

  • Gong, Y., et al. (2024). "Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides."[7] ACS Omega.

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.

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Infrared spectroscopy (IR) data for H-L-Trp-oall hcl validation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Infrared Spectroscopy Validation of H-L-Trp-OAll HCl

In the landscape of complex peptide synthesis and drug development, the strategic selection of amino acid protecting groups is paramount. This compound (L-Tryptophan allyl ester hydrochloride, CAS: 204063-20-7) has emerged as a highly specialized building block. Unlike traditional methyl or tert-butyl esters, the allyl ester provides an orthogonal deprotection pathway, allowing chemists to unmask the C-terminus under remarkably mild, neutral conditions using Palladium(0) catalysis.

As a Senior Application Scientist, I have structured this guide to objectively compare this compound with its structural alternatives, utilizing Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as the primary validation mechanism. This guide will decode the causality behind spectral shifts and provide a self-validating experimental protocol for rigorous quality control.

The Strategic Imperative: Why Choose the Allyl Ester?

In solid-phase peptide synthesis (SPPS) or complex solution-phase couplings, the C-terminal protecting group must remain stable during iterative N-terminal deprotections, yet be cleavable without damaging sensitive residues.

  • H-L-Trp-OMe HCl (Methyl Ester): Requires basic hydrolysis (e.g., LiOH/H₂O) for deprotection, which can induce unwanted epimerization at the chiral α-carbon or degrade base-sensitive functional groups.

  • H-L-Trp-OtBu HCl (tert-Butyl Ester): Requires strong acidic conditions (e.g., TFA), which can prematurely cleave other acid-labile protecting groups or damage the acid-sensitive indole ring of tryptophan.

  • This compound (Allyl Ester): Deprotected via Tsuji-Trost allylic cleavage using a Pd(0) catalyst and a nucleophilic scavenger (like phenylsilane) under strictly neutral conditions. This orthogonality preserves both acid- and base-sensitive moieties.

G Trp L-Tryptophan Derivatives OAll This compound (Allyl Ester) Trp->OAll OMe H-L-Trp-OMe HCl (Methyl Ester) Trp->OMe OtBu H-L-Trp-OtBu HCl (tert-Butyl Ester) Trp->OtBu DepAll Pd(0), Phenylsilane Neutral Cleavage OAll->DepAll DepMe LiOH / H2O Basic Cleavage OMe->DepMe DeptBu TFA / DCM Acidic Cleavage OtBu->DeptBu Free Free L-Tryptophan (Deprotected) DepAll->Free DepMe->Free DeptBu->Free

Diagram 1: Orthogonal deprotection pathways of Tryptophan ester derivatives.

Spectroscopic Signatures: Mechanistic IR Validation

Infrared spectroscopy is not merely a fingerprinting tool; it is a direct readout of a molecule's vibrational mechanics and electronic environment. Validating this compound requires differentiating it from free L-Tryptophan and the closely related methyl ester.

The Causality of Spectral Shifts:

  • The Indole N-H Stretch: The indole ring of tryptophan possesses a secondary amine. Because this N-H is part of an aromatic heterocyclic system, its stretching vibration is highly localized and appears as a distinct, sharp band at ~3400 cm⁻¹ [1][2]. This band remains relatively static across free Trp and its esterified derivatives[1].

  • Zwitterion vs. Ester Carbonyl (C=O): Free L-Tryptophan exists as a zwitterion in its solid state. The deprotonated carboxylate group (COO⁻) exhibits resonance stabilization, lowering the bond order and shifting the asymmetric stretch to a lower frequency of ~1600–1662 cm⁻¹ [2]. Upon esterification to an allyl ester, this resonance is broken, and the electron-withdrawing ester oxygen increases the C=O bond order. Consequently, the carbonyl stretch shifts dramatically to the higher energy region of ~1740 cm⁻¹ [3][4].

  • The Allyl Alkene (C=C) Signature: The critical differentiator between the methyl ester and the allyl ester is the terminal alkene. The allyl group introduces a weak-to-medium C=C stretching band at ~1645–1650 cm⁻¹ and highly diagnostic out-of-plane =CH₂ bending vibrations at ~990 cm⁻¹ and ~930 cm⁻¹ [3].

  • Amine Hydrochloride (NH₃⁺): The HCl salt protonates the primary α-amine. The resulting NH₃⁺ group exhibits multiple strongly hydrogen-bonded N-H stretching modes that merge into a broad, complex band spanning 3000–2800 cm⁻¹ , often obscuring the aliphatic C-H stretches[4].

Comparative IR Data Summary
Vibrational ModeFree L-Tryptophan (Zwitterion)H-L-Trp-OMe HCl (Methyl Ester)This compound (Allyl Ester)Diagnostic Value
Indole N-H Stretch ~3400 cm⁻¹~3400 cm⁻¹~3400 cm⁻¹Confirms Trp core integrity
Amine (NH₃⁺) Stretch ~3100–2600 cm⁻¹~3000–2800 cm⁻¹~3000–2800 cm⁻¹Confirms HCl salt formation
Carbonyl (C=O) Stretch ~1662 cm⁻¹ (COO⁻)~1740 cm⁻¹~1740 cm⁻¹Confirms esterification
Alkene (C=C) Stretch AbsentAbsent~1645–1650 cm⁻¹Differentiates Allyl from Methyl
Alkene (=CH₂) Bend AbsentAbsent~990 cm⁻¹, ~930 cm⁻¹Confirms terminal double bond

Standardized ATR-FTIR Experimental Protocol

To ensure absolute trustworthiness, laboratory protocols must be self-validating. The following workflow utilizes Attenuated Total Reflectance (ATR) FTIR, which requires no KBr pellet pressing, thereby eliminating moisture artifacts that commonly plague hydrochloride salts.

Step 1: System Diagnostics & Desiccation

  • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes. Ensure the sample of this compound has been stored in a vacuum desiccator over P₂O₅.

  • Causality: Hydrochloride salts are highly hygroscopic. Absorbed water will produce a broad O-H stretch at ~3300 cm⁻¹, artificially broadening the critical 3400 cm⁻¹ indole N-H peak and complicating baseline resolution.

Step 2: Background Collection (Self-Validation Checkpoint)

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol. Collect a background spectrum (Air) at 4 cm⁻¹ resolution, 32 scans.

  • Causality: Atmospheric CO₂ (~2350 cm⁻¹) and water vapor fluctuate. Collecting a background immediately prior to the sample ensures environmental variables are mathematically subtracted. Validation: The baseline must be flat with >95% transmittance before proceeding.

Step 3: Sample Application & Pressure Optimization

  • Action: Place ~2-5 mg of the crystalline this compound onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~50-70 in-lbs).

  • Causality: Insufficient pressure leads to poor evanescent wave penetration, resulting in artificially weak high-frequency bands (like the 3400 cm⁻¹ N-H stretch). Over-pressuring can crush the crystal or induce polymorphic phase changes.

Step 4: Spectral Acquisition & Processing

  • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm in the processing software.

  • Causality: The depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match traditional transmission spectra, allowing direct comparison against literature libraries.

Step 5: Orthogonal Verification

  • Action: Verify the presence of the 1740 cm⁻¹ (ester) and 990/930 cm⁻¹ (allyl) peaks. If the 1662 cm⁻¹ peak is present, the batch is contaminated with unreacted free L-Tryptophan and must be rejected.

Workflow Prep Step 1: Desiccation (Eliminate H2O Artifacts) Bkg Step 2: Background Scan (Subtract Ambient CO2/H2O) Prep->Bkg Scan Step 3 & 4: ATR-FTIR Scan (4000-400 cm⁻¹, 4 cm⁻¹ res) Bkg->Scan Process Step 4: Data Processing (ATR Correction & Baseline) Scan->Process Validate Step 5: Spectral Validation (Verify 1740, 990, 930 cm⁻¹) Process->Validate Decision Meets Purity Criteria? Validate->Decision Pass Release Batch (Orthogonal Ready) Decision->Pass Yes Fail Reject/Repurify (Free Trp Detected) Decision->Fail No

Diagram 2: Self-validating ATR-FTIR quality control workflow for esterified amino acids.

Conclusion

The transition from free L-Tryptophan to this compound represents a critical upgrade in synthetic flexibility, granting chemists the power of orthogonal Pd(0) deprotection. By leveraging ATR-FTIR spectroscopy, researchers can definitively track this transformation. The shift of the carbonyl stretch from ~1662 cm⁻¹ to ~1740 cm⁻¹, coupled with the emergence of the distinct allyl alkene bends at 990 cm⁻¹ and 930 cm⁻¹, provides a robust, self-validating framework for ensuring the structural integrity and purity of this essential peptide building block.

References

1.1 - ResearchGate[1] 2.2 - SciELO[2] 3. 3 - AskFilo[3] 4. 4 - BenchChem[4]

Sources

Safety Operating Guide

H-L-Trp-oall hcl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, risk assessment, and validated disposal protocols for L-Tryptophan Allyl Ester Hydrochloride (H-L-Trp-OAll·HCl).

Chemical Identity & Technical Profile

Before initiating disposal, verify the substance identity against the following parameters to ensure this protocol matches your inventory.

ParameterSpecification
Common Name L-Tryptophan Allyl Ester Hydrochloride
Shorthand H-L-Trp-OAll[1][2]·HCl
CAS Number 204063-20-7
Molecular Formula C₁₄H₁₇ClN₂O₂
Molecular Weight 280.75 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO
Key Moiety Allyl Ester : Latent source of allyl alcohol (toxic) upon hydrolysis.

Risk Assessment & Mechanism of Hazard

As a Senior Application Scientist, I must highlight a critical specific hazard often overlooked in standard SDSs: The Allyl Ester Stability.

  • The Trap: While the hydrochloride salt is generally stable and classified as a mild irritant (Warning: H315, H319, H335), the allyl ester moiety poses a latent risk.

  • The Mechanism: If this compound is disposed of in a basic aqueous waste stream (pH > 9), the ester will hydrolyze.

  • The Consequence: Hydrolysis releases Allyl Alcohol , a volatile, toxic lachrymator and a severe aquatic pollutant.

  • The Directive: NEVER treat this specific waste with basic solutions (e.g., Sodium Hydroxide/Bleach) in an open container. The safest disposal route is high-temperature incineration which destroys the organic framework before hydrolysis can occur.

Validated Disposal Protocols

Choose the protocol below that matches the current state of your material.

Protocol A: Solid Waste (Preferred)

Best for: Expired dry reagents, spill cleanup residues.

  • Segregation: Do not mix with strong oxidizers or strong bases.

  • Packaging: Place the material in a screw-cap polyethylene (HDPE) or glass container. Double-bagging in 6-mil polyethylene bags is acceptable for small quantities (<50g).

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."

    • Constituents: "L-Tryptophan Allyl Ester HCl (100%)."

    • Hazard Check: Irritant, Hygroscopic.

  • Final Disposition: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, HPLC effluents, or dissolved stock solutions.

  • Solvent Compatibility Check:

    • Organic Solvents (MeOH, DMSO, DMF): Segregate into "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform).

    • Aqueous Solutions: Segregate into "Aqueous Organic Waste."

  • pH Verification (The Self-Validating Step):

    • Step: Dip a pH strip into the waste container.

    • Requirement: Ensure pH is Neutral to Acidic (pH 3–7) .

    • Reasoning: Acidic conditions stabilize the ester, preventing the premature release of allyl alcohol.

  • Final Disposition: Incineration equipped with an afterburner and scrubber.

Operational Workflow: Decision Tree

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring safety compliance.

Disposal_Protocol Start Start: H-L-Trp-OAll·HCl Waste State_Check Is the material Solid or Liquid? Start->State_Check Solid_Path Solid State State_Check->Solid_Path Liquid_Path Liquid/Solution State_Check->Liquid_Path Pack_Solid Package in HDPE Container Label: 'Toxic Solid Organic' Solid_Path->Pack_Solid Solvent_Check Check Solvent Base Liquid_Path->Solvent_Check Incinerate Final Disposal: High-Temp Incineration Pack_Solid->Incinerate Org_Solvent Organic Solvent (DMSO, MeOH) Solvent_Check->Org_Solvent Aq_Solvent Aqueous Solution Solvent_Check->Aq_Solvent Combine_Org Combine with Non-Halogenated Organic Waste Org_Solvent->Combine_Org pH_Check CRITICAL STEP: Check pH Aq_Solvent->pH_Check Acidify Adjust to pH 3-6 (Prevent Allyl Alcohol Release) pH_Check->Acidify If Basic (pH > 8) Combine_Aq Combine with Aqueous Chemical Waste pH_Check->Combine_Aq If Acidic/Neutral Acidify->Combine_Aq Combine_Org->Incinerate Combine_Aq->Incinerate

Figure 1: Decision matrix for the safe disposal of L-Tryptophan Allyl Ester HCl, prioritizing the prevention of allyl alcohol formation.

Emergency Response (Spill Procedures)

If a spill occurs during the disposal process, follow this containment strategy:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. A dust mask (N95) is recommended for solid spills to prevent inhalation of the HCl salt dust.

  • Containment:

    • Solid: Gently sweep up to avoid dust generation.[3] Do not use a vacuum cleaner unless it is explosion-proof and HEPA-filtered.

    • Liquid: Absorb with an inert material (Vermiculite or Sand). Do not use sawdust (combustible).

  • Decontamination: Clean the surface with a mild soap solution. Avoid bleach , as it may react with the amine to form chloramines.

References

  • BLD Pharm. (2024).[4] Safety Data Sheet: H-L-Trp-oall HCl (CAS 204063-20-7).[1][2][5][6] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: L-Tryptophan derivatives and general disposal guidelines. Retrieved from

  • PubChem. (2025).[7] Compound Summary: L-Tryptophan Allyl Ester. National Library of Medicine. Retrieved from

  • American Chemical Society (ACS). (2014). Decarboxylative Allylation of Amino Alkanoic Acids and Esters. Journal of the American Chemical Society.[8][9] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.